Potassium butyrate
Description
Properties
CAS No. |
589-39-9 |
|---|---|
Molecular Formula |
C4H7KO2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
potassium;butanoate |
InChI |
InChI=1S/C4H8O2.K/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
RWMKSKOZLCXHOK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)[O-].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanisms of Action of Potassium Butyrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium butyrate, the potassium salt of the short-chain fatty acid (SCFA) butyrate, is a key product of microbial fermentation of dietary fibers in the colon.[1] Emerging as a critical signaling molecule, it plays a pivotal role in maintaining gut homeostasis and has demonstrated significant therapeutic potential in a range of physiological and pathological processes.[2] Its pleiotropic effects are primarily attributed to two core mechanisms of action: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the molecular interactions and cellular effects of butyrate.
| Parameter | Value | Cell/System | Citation(s) |
| HDAC Inhibition (IC50) | 0.09 mM | HT-29 cell nuclear extracts | [3] |
| GPR109A Activation (EC50) | ~1.6 mM | Heterologous expression system | [4] |
| GPR109A Binding Energy | -4.3 kcal/mol (for sodium butyrate) | In silico docking | [5] |
| GPR41 and GPR43 Activation | Preferentially binds GPR41 over GPR43 | Various cell systems | [6] |
Table 1: Quantitative Parameters of Butyrate's Molecular Interactions. This table provides key values for the inhibitory concentration of butyrate on HDACs and its activation and binding parameters for specific G-protein coupled receptors.
| Cytokine | Cell Type | Butyrate Concentration | Effect | Citation(s) |
| TNF-α | Human whole blood | 0.0625 - 2 mM | Significant decrease | [4] |
| IFN-γ | Human whole blood | 0.0625 - 2 mM | Significant decrease | [4] |
| IL-12 | Human whole blood | 0.0625 - 2 mM | Significant decrease | [4] |
| IL-5 | Human whole blood | ≥ 0.25 mM | Significant decrease | [4] |
| IL-10 | Human whole blood | ≥ 0.25 mM | Significant decrease | [4] |
| IL-13 | Human whole blood | ≥ 0.25 mM | Significant decrease | [4] |
| IL-6 | Human whole blood | 0.0625 - 2 mM | No alteration | [4] |
| IL-5 | U937 leukemia cells | 5 mM and 10 mM | Concentration-dependent increase | [7] |
| IL-17A | U937 leukemia cells | 5 mM and 10 mM | Concentration-dependent increase | [7] |
| TNF-α | U937 leukemia cells | 10 mM | Decrease | [7] |
| IL-10 | U937 leukemia cells | 5 mM | Increase | [7] |
| IL-10 | U937 leukemia cells | 10 mM | Decrease | [7] |
| TGF-β1 | U937 leukemia cells | 5 mM and 10 mM | Significant decrease | [7] |
Table 2: Quantitative Effects of Butyrate on Cytokine Production. This table summarizes the modulatory effects of different concentrations of butyrate on the production of various pro- and anti-inflammatory cytokines in different cell types.
Core Mechanisms of Action
Histone Deacetylase (HDAC) Inhibition
A primary and extensively studied mechanism of butyrate is its role as an inhibitor of class I and IIa histone deacetylases (HDACs).[8] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of various genes.[8] This epigenetic modification underlies many of butyrate's anti-cancer and anti-inflammatory effects. For instance, the inhibition of HDACs by butyrate can lead to the transcriptional activation of cell cycle inhibitors like p21WAF1/CIP1, resulting in cell cycle arrest.[9]
G-Protein Coupled Receptor (GPCR) Activation
Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), namely GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[1][2] These receptors are expressed on the surface of various cell types, including intestinal epithelial cells and immune cells.[6] Upon binding, butyrate initiates intracellular signaling cascades that modulate a wide range of cellular functions.
-
GPR109A: Activation of GPR109A by butyrate in the colon has been shown to suppress inflammation and carcinogenesis.[4][10] This is partly achieved through the promotion of anti-inflammatory properties in colonic macrophages and dendritic cells, leading to the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells.[11]
-
GPR41 and GPR43: These receptors are also involved in mediating the effects of butyrate on immune and metabolic responses.[6][12] For instance, GPR43 signaling in response to butyrate can modulate inflammatory pathways in chondrocytes.[13] Butyrate appears to preferentially bind to GPR41 over GPR43.[6]
Key Downstream Signaling Pathways
The inhibition of HDACs and activation of GPCRs by this compound converge on several critical downstream signaling pathways, leading to its diverse biological effects.
Anti-inflammatory Effects via NF-κB Inhibition
A major anti-inflammatory mechanism of butyrate is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Butyrate can suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[14] This inhibitory effect is, at least in part, mediated by its HDAC inhibitory activity.[14]
Anti-cancer Effects: Apoptosis and Cell Cycle Arrest
Butyrate exhibits potent anti-cancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[8] These effects are largely mediated through its HDAC inhibitory activity, which leads to the altered expression of genes involved in cell survival and proliferation. For example, butyrate can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins. Furthermore, by inducing the expression of cell cycle inhibitors such as p21, butyrate can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[8]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanisms of action of this compound.
Histone Deacetylase (HDAC) Activity Assay
Objective: To quantify the inhibitory effect of this compound on HDAC activity.
Methodology:
-
Nuclear Extract Preparation: Isolate nuclei from cultured cells (e.g., HT-29) and prepare nuclear extracts containing HDAC enzymes.
-
Incubation: Incubate the nuclear extracts with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the presence of varying concentrations of this compound or a known HDAC inhibitor (positive control).
-
Fluorescence Measurement: After a defined incubation period, measure the fluorescence generated by the deacetylation of the substrate using a fluorometer.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.[3]
Western Blotting for Histone Acetylation
Objective: To qualitatively and quantitatively assess the effect of this compound on histone acetylation.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound for a specific duration.
-
Histone Extraction: Isolate histones from the cell nuclei.
-
SDS-PAGE and Transfer: Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a primary antibody for a total histone (e.g., anti-H3) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Quantification: Quantify the band intensities to determine the relative levels of histone acetylation.[5]
Cell Viability Assay (MTT or CCK-8)
Objective: To determine the effect of this compound on the proliferation and viability of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.
-
Treatment: Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for a specified period.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.[15][16]
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold change in NF-κB activity.[11]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the association of acetylated histones with specific gene promoters following this compound treatment.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9) or a negative control antibody (e.g., IgG).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-agarose or magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the amount of a specific gene promoter DNA that was immunoprecipitated.[4][15]
Conclusion
The mechanism of action of this compound is multifaceted, primarily revolving around its ability to inhibit HDACs and activate specific GPCRs. These actions trigger a cascade of downstream signaling events that culminate in a wide array of beneficial cellular responses, including anti-inflammatory and anti-cancer effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this promising molecule. Future research should continue to delineate the intricate signaling networks modulated by this compound to fully elucidate its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR43 regulates sodium butyrate-induced angiogenesis and matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Butyrate Modulates Inflammation in Chondrocytes via GPR43 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Potassium Butyrate as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide
Executive Summary
Potassium butyrate, the potassium salt of the short-chain fatty acid butyrate, is a well-documented inhibitor of histone deacetylase (HDAC) enzymes. This guide provides a comprehensive technical overview of its mechanism of action, its effects on cellular signaling pathways, and the experimental methodologies used to characterize its activity. Butyrate's ability to induce hyperacetylation of histones alters chromatin structure and gene expression, leading to various cellular outcomes including cell cycle arrest, differentiation, and apoptosis.[1] These properties have positioned this compound and other HDAC inhibitors (HDACis) as promising therapeutic agents, particularly in oncology.[2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's role as an HDAC inhibitor.
Mechanism of Action
Butyrate functions as a broad-spectrum inhibitor of class I and class IIa histone deacetylases.[2][3] The generally accepted mechanism involves butyrate binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from the lysine residues of histone tails.[4] This inhibition leads to an accumulation of acetylated histones, a state referred to as histone hyperacetylation.[1]
The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This results in a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, leading to altered gene expression.[2] While it is widely considered an HDAC inhibitor, some research has proposed an alternative model where butyrate acts as a product inhibitor of the deacetylation reaction.[5]
Butyrate's inhibitory effects are not uniform across all HDACs. It is a potent inhibitor of class I (HDACs 1, 2, 3, and 8) and class IIa (HDACs 4, 5, and 7) enzymes, but does not affect class IIb (HDACs 6 and 10) or the NAD+-dependent class III HDACs (sirtuins).[5][6][7] This selectivity contributes to its specific effects on gene expression and cellular processes.
Visualizing the Core Mechanism
The following diagram illustrates the fundamental mechanism of HDAC inhibition by this compound.
Quantitative Data on Butyrate's Inhibitory Activity
The efficacy of an HDAC inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce HDAC activity by 50%. The tables below summarize key quantitative data related to this compound's activity.
Table 1: In Vitro HDAC Inhibition
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Overall HDAC) | 0.80 mM | In vitro assay | [7] |
| IC50 (MCF-7 Cells) | 1.26 mM | Breast Cancer | [8] |
Table 2: Effects on Histone Acetylation and Cell Cycle Proteins
| Treatment | Target | Effect | Cell Line | Reference |
| 5 mM Butyrate | Histone H3 Acetylation | Dose-dependent increase | BMDM | [3] |
| 5 mM Butyrate | Histone H4 Acetylation | Increase within 10 minutes | SUM159 & MCF7 | [9][10] |
| 5 mM Butyrate | p21Cip1 Protein | Striking induction | VSMCs | [2] |
| 5 mM Butyrate | Cyclin D1 Protein | ~3-fold induction after 24h | VSMCs | [2] |
| >2 mM Butyrate | Cdk4 & Cdk6 Proteins | Dose-dependent reduction | VSMCs | [2] |
Key Signaling Pathways Affected
By altering gene expression, this compound impacts multiple signaling pathways crucial for cell fate decisions. The primary consequences are the induction of cell cycle arrest and apoptosis, particularly in cancer cells.
Cell Cycle Arrest
Butyrate-induced histone hyperacetylation leads to the transcriptional activation of cyclin-dependent kinase inhibitors (CDKIs), such as p21Waf1/Cip1.[1] The p21 protein inhibits the activity of cyclin-CDK2 complexes, which are essential for the G1 to S phase transition in the cell cycle.[1][11] This inhibition leads to cell cycle arrest, preventing cell proliferation.[2]
Apoptosis Induction
In many cancer cell lines, butyrate treatment leads to the induction of apoptosis (programmed cell death). This is achieved through the altered expression of pro- and anti-apoptotic genes. For instance, butyrate can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins, tipping the cellular balance towards cell death.
Experimental Protocols
Characterizing the effects of this compound as an HDAC inhibitor involves a variety of standard molecular and cellular biology techniques. Below are outlines of key experimental protocols.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs in the presence and absence of an inhibitor.
Methodology:
-
Nuclear Extract Preparation: Isolate nuclei from control and butyrate-treated cells. Prepare nuclear extracts containing HDAC enzymes.
-
Substrate Incubation: Incubate the nuclear extracts with a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent tag).
-
Deacetylation: HDACs in the extract will deacetylate the substrate.
-
Developer Addition: Add a developer solution that specifically acts on the deacetylated substrate to release the fluorescent tag.
-
Fluorescence Measurement: Quantify the fluorescence using a fluorometer. The signal is proportional to HDAC activity.
-
IC50 Calculation: Perform the assay with a range of butyrate concentrations to determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with this compound.
Methodology:
-
Cell Lysis: Lyse control and butyrate-treated cells and extract total protein or histones specifically.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). A separate membrane should be probed with an antibody for total histone H3 or another loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of histone acetylation.[3]
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a potent, naturally derived HDAC inhibitor that plays a critical role in epigenetic regulation. Its ability to induce histone hyperacetylation leads to significant changes in gene expression, culminating in anti-proliferative and pro-apoptotic effects in various cell types, particularly cancer cells. The methodologies detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors in research and drug development settings. A thorough understanding of its mechanism, quantitative effects, and impact on cellular pathways is essential for harnessing its therapeutic potential.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of Potassium Butyrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of potassium butyrate (K-C4). The information herein is intended to support research, development, and formulation activities involving this biologically significant short-chain fatty acid salt.
Introduction to this compound
This compound is the potassium salt of butyric acid, a short-chain fatty acid naturally produced in the colon by the microbial fermentation of dietary fibers. It plays a crucial role in maintaining gut homeostasis and has garnered significant interest for its therapeutic potential. As a histone deacetylase (HDAC) inhibitor, butyrate can modulate gene expression, influencing various cellular processes such as proliferation, differentiation, and apoptosis.[1][2] These properties make it a promising candidate for applications in inflammatory bowel disease and cancer therapy.[2][3][4]
Chemical Profile:
Aqueous Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound is known to be appreciably soluble in water.[6][9]
Quantitative Solubility Data
| Temperature (°C) | Solvent | Solubility ( g/100 g of solvent) | Reference |
| 31.25 | Water | 296.8 | [5] |
This high solubility at a physiologically relevant temperature is advantageous for the development of aqueous formulations.
Stability of this compound in Aqueous Solutions
The stability of an API in its intended formulation is paramount for ensuring safety, efficacy, and shelf-life. This compound is generally stable under ordinary conditions of use and storage.[6][9] However, several factors can influence its degradation in aqueous solutions.
Factors Affecting Stability:
-
pH: The pH of the solution can influence the equilibrium between butyrate and its conjugate acid, butyric acid.
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Microbial Degradation: As a nutrient source, butyrate can be susceptible to microbial degradation, which is a critical consideration for multi-use formulations.[10]
-
Incompatibilities: Contact with strong acids and strong oxidizing agents should be avoided.[6]
Degradation Pathways and Products:
When heated to decomposition, this compound may form carbon dioxide and carbon monoxide.[6][9] In biological systems or in the presence of specific microbes, butyrate can be metabolized.[10] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are essential to fully characterize its degradation profile.
Quantitative Stability Data
Detailed quantitative stability data for this compound in aqueous solutions under various ICH (International Council for Harmonisation) conditions are not widely published. Stability studies should be designed to monitor the assay of this compound and the appearance of any degradation products over time at specified temperatures and humidity levels.
| Storage Condition | Key Stability Attributes to Monitor |
| Long-term (e.g., 25°C/60% RH or 30°C/65% RH) | Appearance, pH, Assay, Degradation Products |
| Accelerated (e.g., 40°C/75% RH) | Appearance, pH, Assay, Degradation Products |
| Stress Conditions (e.g., high/low pH, oxidation) | Formation of degradation products |
Experimental Protocols
4.1. Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline) in a sealed vessel.
-
Equilibration: The vessel is agitated in a temperature-controlled shaker or water bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn, diluted as necessary, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or titration.[12]
4.2. Stability Assessment: ICH-Compliant Stability Study
Stability studies for APIs should generally follow the principles outlined in the ICH guidelines.[13][14]
Methodology:
-
Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration and pH. Package the solutions in container-closure systems that simulate the proposed packaging for storage and distribution.[15]
-
Storage Conditions: Place the samples in stability chambers maintained at the specified long-term and accelerated storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).[14][16]
-
Testing Frequency: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; 0, 3, 6 months for accelerated studies).[13][16]
-
Analysis: Analyze the samples for key stability-indicating attributes, including:
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Butyrate acts as an HDAC inhibitor, leading to changes in gene expression and cellular responses.[1][17]
Caption: A logical workflow for the experimental determination of this compound solubility and stability.
Conclusion
This compound exhibits high aqueous solubility, which is a favorable characteristic for the development of liquid dosage forms. It is generally a stable compound, although formulators must consider potential degradation pathways, particularly microbial contamination and incompatibilities with strong acids and oxidizers. The methodologies outlined in this guide provide a robust framework for the precise determination of its solubility and for conducting comprehensive stability studies essential for regulatory submissions and the development of safe and effective therapeutic products.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis. | Semantic Scholar [semanticscholar.org]
- 5. This compound [chemister.ru]
- 6. This compound Pure Manufacturers, with SDS [mubychem.com]
- 7. This compound (CAS 589-39-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound [webbook.nist.gov]
- 9. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 10. Microbial transitions and degradation pathways driven by butyrate concentration in mesophilic and thermophilic anaerobic digestion under low hydrogen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. enamine.net [enamine.net]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. fdaghana.gov.gh [fdaghana.gov.gh]
- 15. ema.europa.eu [ema.europa.eu]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. tandfonline.com [tandfonline.com]
The Great Divide: A Technical Guide to Potassium Butyrate vs. Sodium Butyrate in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core differences between potassium butyrate and sodium butyrate, two prominent short-chain fatty acid salts utilized in scientific research. While both compounds deliver the biologically active butyrate anion, the accompanying cation—potassium or sodium—presents subtle yet potentially significant distinctions for researchers to consider in experimental design and data interpretation. This document provides a comprehensive overview of their chemical and physical properties, biological activities, and detailed experimental protocols, with a focus on highlighting any known comparative data.
Chemical and Physical Properties: A Tale of Two Salts
At a fundamental level, the primary distinction lies in the cation bound to the butyrate molecule. This difference influences their molecular weight, solubility, and potentially, their hygroscopicity. While both are white crystalline solids, their behavior in solution and storage conditions may vary.[1][2]
| Property | This compound | Sodium Butyrate |
| Molecular Formula | C₄H₇KO₂ | C₄H₇NaO₂ |
| Molecular Weight | 126.19 g/mol | 110.09 g/mol |
| Appearance | White solid | White crystalline solid[1] |
| Solubility in Water | Appreciable[2] | Water-soluble[1] |
| Stability | Stable under ordinary conditions[2] | Stable, but incompatible with strong acids[1] |
| Odor | Slight, characteristic odor[2] | Strong, unpleasant smell[1] |
The Core of the Matter: The Butyrate Anion and its Biological Activity
The vast majority of the biological effects observed with both potassium and sodium butyrate are attributed to the butyrate anion itself. Butyrate is a potent histone deacetylase (HDAC) inhibitor and a ligand for several G-protein coupled receptors (GPCRs), leading to a cascade of downstream cellular effects.[3][4][5]
Histone Deacetylase (HDAC) Inhibition
Butyrate's most well-characterized mechanism of action is the inhibition of Class I and IIa HDACs.[5] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to the altered transcription of numerous genes. This epigenetic modification is central to its effects on cell proliferation, differentiation, and apoptosis.[5]
G-Protein Coupled Receptor (GPCR) Agonism
Butyrate also functions as a signaling molecule by activating specific GPCRs, including GPR41, GPR43, and GPR109A.[6] This activation triggers various intracellular signaling cascades, influencing metabolic pathways and immune responses.
Potassium vs. Sodium: The Cation Conundrum
While the butyrate anion is the primary driver of biological activity, the choice of cation is not entirely without consequence. The differential physiological roles of sodium and potassium ions could, in theory, influence experimental outcomes, although direct comparative studies are notably lacking in the current body of literature.
-
Sodium (Na⁺): As the primary extracellular cation, sodium is crucial for maintaining osmotic balance and is involved in nutrient transport and nerve impulse transmission. High concentrations of sodium can have physiological effects, a factor to consider in high-dose or long-term in vivo studies.
-
Potassium (K⁺): As the primary intracellular cation, potassium is vital for maintaining cell membrane potential, nerve impulse conduction, and muscle contraction. Alterations in extracellular potassium levels can have significant physiological consequences.
A study on butyrate absorption in the human rectum found that butyrate uptake increased in a sodium-free, high-potassium medium, suggesting that the ionic environment can influence butyrate transport.[7] However, this study did not directly compare this compound and sodium butyrate.
Comparative Efficacy and Bioavailability: An Evidence Gap
A thorough review of the scientific literature reveals a significant gap in direct, head-to-head comparisons of this compound and sodium butyrate. Most studies opt for sodium butyrate, likely due to historical precedent and wider availability.
One pharmacokinetic study in humans compared sodium butyrate with lysine butyrate and tributyrin. The results showed that sodium butyrate had greater bioavailability and a more rapid systemic appearance compared to tributyrin.[3][8][9] Unfortunately, this compound was not included in this comparison.
| Pharmacokinetic Parameter | Sodium Butyrate (NaB) | Lysine Butyrate (LysB) | Tributyrin (TB) |
| AUC₀₋₂₁₀ (µg/mL/min) | 144 ± 214 | 189 ± 306 | 108 ± 190 |
| Cₘₐₓ (µg/mL) | 2.51 ± 4.13 | 4.53 ± 7.56 | 0.91 ± 1.65 |
| Tₘₐₓ (min) | 22.5 ± 7.91 | 20.0 ± 0.0 | 51.5 ± 21.7 |
| Data from a comparative study of different butyrate formulations. Note the absence of this compound.[3][9] |
A study in broilers compared the effects of Clostridium butyricum (a butyrate-producing bacterium) and sodium butyrate on growth performance and intestinal health. This study found that sodium butyrate more effectively improved the growth and intestinal structure of the broilers.[10][11]
Experimental Protocols: A Guide for the Bench
Due to the prevalence of sodium butyrate in the literature, the following protocols are primarily based on its use. Researchers opting for this compound may need to adjust concentrations based on molecular weight to achieve equimolar doses of the butyrate anion.
In Vitro Cell Culture Protocol (General)
This protocol provides a general framework for treating cultured cells with butyrate.
Materials:
-
Cell line of interest (e.g., Caco-2, HT-29)[12]
-
Complete cell culture medium
-
Potassium or Sodium Butyrate
-
Sterile PBS
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for 24-48 hours.
-
Butyrate Preparation: Prepare a stock solution of potassium or sodium butyrate in sterile water or PBS. Further dilute in complete culture medium to the desired final concentrations (typically ranging from 0.5 mM to 10 mM).[10]
-
Treatment: Remove the existing medium from the cells and replace it with the butyrate-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[12]
-
Analysis: Harvest cells for downstream applications such as proliferation assays (MTT), apoptosis assays (flow cytometry), or gene expression analysis (qRT-PCR, Western blot).[12]
In Vivo Animal Study Protocol (General - Oral Gavage)
This protocol outlines a general procedure for administering butyrate to rodents via oral gavage.
Materials:
-
Rodent model (e.g., C57BL/6 mice)
-
Potassium or Sodium Butyrate
-
Sterile water or PBS for vehicle
-
Oral gavage needles
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.
-
Group Allocation: Randomly assign animals to control and treatment groups.
-
Dose Preparation: Dissolve potassium or sodium butyrate in sterile water or PBS to the desired concentration. Doses in animal studies can range widely, for example, 5g/L in drinking water for mice.[13]
-
Administration: Administer the butyrate solution or vehicle control to the animals via oral gavage daily for the duration of the study.
-
Monitoring: Monitor animal weight, food and water intake, and overall health status regularly.
-
Sample Collection: At the end of the study, collect blood and tissues for analysis of relevant biomarkers, histology, and gene expression.
Conclusion: A Call for Comparative Research
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 4. Sodium butyrate as an effective feed additive to improve growth performance and gastrointestinal development in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. reprocell.com [reprocell.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 13. Multi-Omics Approach to Evaluate Effects of Dietary Sodium Butyrate on Antioxidant Capacity, Immune Function and Intestinal Microbiota Composition in Adult Ragdoll Cats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Butyrate in Maintaining Intestinal Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intestinal barrier is a critical interface between the host and the external environment, playing a pivotal role in nutrient absorption while restricting the passage of harmful substances. Its integrity is paramount for maintaining gut homeostasis and overall health. Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has emerged as a key regulator of intestinal barrier function. This technical guide provides an in-depth analysis of the molecular mechanisms by which butyrate reinforces the intestinal barrier. It details the primary pathways of action, including its role as a primary energy source for colonocytes, its function as a histone deacetylase (HDAC) inhibitor, and its activity as a signaling molecule through G-protein coupled receptors (GPCRs). This guide summarizes quantitative data from key studies, provides detailed experimental protocols for assessing barrier function, and visualizes the complex signaling pathways involved.
Introduction
The intestinal epithelial barrier is a complex, multi-layered system composed of a single layer of intestinal epithelial cells (IECs), interconnected by tight junctions (TJs), and overlaid by a protective mucus layer. Disruption of this barrier, often termed "leaky gut," is implicated in the pathogenesis of numerous inflammatory and metabolic diseases. Butyrate, the most abundant SCFA in the colon, is recognized for its pleiotropic effects on gut health, with a significant body of evidence highlighting its role in enhancing intestinal barrier integrity.[1][2] Understanding the precise mechanisms of butyrate's action is crucial for the development of novel therapeutic strategies targeting barrier dysfunction.
Core Mechanisms of Butyrate Action on the Intestinal Barrier
Butyrate exerts its beneficial effects on the intestinal barrier through three primary, interconnected mechanisms:
Energy Source for Colonocytes (β-Oxidation)
Butyrate is the preferred energy substrate for colonocytes, providing approximately 70-80% of their energy requirements through mitochondrial β-oxidation.[2][3] This metabolic process is critical for maintaining the high energy demands of these rapidly proliferating cells, supporting their function in maintaining barrier integrity. The oxidation of butyrate consumes oxygen, which helps to maintain a state of physiological hypoxia at the epithelial surface, a condition that stabilizes the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][4] HIF-1α, in turn, can promote the expression of barrier-protective genes. A diminished capacity of colonocytes to oxidize butyrate can lead to an energy deficit and has been associated with conditions like ulcerative colitis.[4][5]
Histone Deacetylase (HDAC) Inhibition
Butyrate is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and facilitates the transcription of target genes.[8] This mechanism is central to many of butyrate's anti-inflammatory and barrier-protective effects. For instance, HDAC inhibition by butyrate has been shown to upregulate the expression of tight junction proteins and mucins, thereby strengthening the physical and chemical barriers of the gut.[7][9] Furthermore, butyrate's HDACi activity can suppress the expression of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[6][10]
G-Protein Coupled Receptor (GPCR) Signaling
Butyrate acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs) on the surface of intestinal epithelial and immune cells. The primary receptors for butyrate are GPR43 (also known as FFAR2) and GPR109A (also known as HCAR2).[2][8][11][12][13][14][15] Activation of these receptors triggers various intracellular signaling cascades that contribute to the maintenance of intestinal homeostasis. For example, GPR109A activation by butyrate in the colonic epithelium can induce the expression of anti-inflammatory cytokines like IL-18 and promote the differentiation of regulatory T cells (Tregs).[13][14] GPR43 signaling has also been implicated in the regulation of tight junction integrity and the expression of antimicrobial peptides.[12]
Key Signaling Pathways Modulated by Butyrate
Butyrate's influence on intestinal barrier function is mediated by its modulation of several key intracellular signaling pathways.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial cellular energy sensor that is activated in response to an increase in the AMP/ATP ratio, signaling a state of low energy. Butyrate has been shown to activate AMPK in intestinal epithelial cells.[16] Activated AMPK can then phosphorylate downstream targets to promote the assembly and stabilization of tight junctions, a critical aspect of maintaining barrier integrity.[16] This provides a direct link between butyrate's role as an energy source and its barrier-enhancing effects.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a central regulator of inflammation. In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines that can disrupt the intestinal barrier. Butyrate has been shown to inhibit the activation of the NF-κB pathway, primarily through its HDAC inhibitory activity.[10][17][15] By preventing the nuclear translocation of NF-κB, butyrate suppresses the production of inflammatory mediators, thereby protecting the barrier from inflammatory damage.
Data Presentation: Quantitative Effects of Butyrate on Intestinal Barrier Function
The following tables summarize quantitative data from representative studies investigating the effects of butyrate on key markers of intestinal barrier function.
Table 1: Effect of Butyrate on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers
| Butyrate Concentration | Treatment Duration | Baseline TEER (Ω·cm²) | Post-treatment TEER (Ω·cm²) | Fold Change | Reference |
| 2 mM | 24 h | Not specified | Significantly increased vs. control | - | [18] |
| 2 mM | 72 h | ~140 | ~250 | ~1.8 | [16] |
| 8 mM | 48 h | Not specified | Significantly decreased vs. control | - | [18] |
| 125 mM | 24 h | Not specified | 408 ± 52 | - | [19] |
Table 2: Effect of Butyrate on Paracellular Permeability (FITC-Dextran Flux)
| Model System | Butyrate Treatment | Permeability Change | Quantitative Data | Reference |
| Caco-2 cells | 2 mM for 72h | Decreased | Significant reduction in inulin-FITC flux | [16] |
| Caco-2 cells | 8 mM | Increased | Significant increase in inulin-FITC permeability | [18] |
| cdx2-IEC cells | Sodium Butyrate | Decreased | Significant decrease in FD-40 flux | [20][21] |
| Human colonic biopsies | 5 mM and 25 mM (pre-treatment) | No protection against induced hyperpermeability | No significant change in FITC-dextran passage | [22] |
Table 3: Effect of Butyrate on Tight Junction Protein Expression
| Cell/Tissue Type | Butyrate Treatment | Protein | Change in Expression | Reference |
| cdx2-IEC cells | Sodium Butyrate | Claudin-1 | Increased | [20][21] |
| Caco-2 cells | 2 mM for 72h | Occludin, Claudin-1, Claudin-4, ZO-1 | No significant change | [16] |
| Human colonic biopsies | 25 mM | Claudin-1 | Reduced | [22][23] |
| HT-29/B6 cells | 2 mM (with TNF-α/IFN-γ) | Claudin-2 | Attenuated upregulation | [24] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of intestinal barrier function. The following are protocols for key experiments cited in the literature.
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To measure the electrical resistance across a cell monolayer, providing an indicator of ion flow through the paracellular pathway and thus, the integrity of tight junctions.
Materials:
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes (e.g., Millicell ERS-2) or an EndOhm chamber.[25][26][27][28][29]
-
Cell culture inserts (e.g., Transwells®) with a permeable membrane (0.4 µm pore size).
-
Sterile cell culture medium or buffer (e.g., PBS).
-
Ethanol (70%) for sterilization.
Procedure:
-
Culture intestinal epithelial cells (e.g., Caco-2) on the permeable membrane of the cell culture inserts until a confluent monolayer is formed.
-
Sterilize the electrodes by immersing them in 70% ethanol for 15-20 minutes, followed by air-drying in a sterile environment.
-
Equilibrate the electrodes by placing them in sterile culture medium or PBS for at least one hour before use.
-
Before measurement, ensure the cell culture plate and the medium are at the appropriate temperature (typically 37°C), as TEER is temperature-sensitive.[27]
-
To measure, place the shorter electrode in the apical (inner) chamber and the longer electrode in the basolateral (outer) chamber of the insert, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance value displayed on the voltohmmeter.
-
Measure the resistance of a blank insert (containing medium but no cells) to determine the background resistance.
-
Calculate the TEER by subtracting the background resistance from the resistance of the cell monolayer and then multiplying by the surface area of the membrane (in cm²). The final units are Ω·cm².[27]
Calculation: TEER (Ω·cm²) = (R_sample - R_blank) × Membrane Area (cm²)
In Vivo Intestinal Permeability Assay (FITC-Dextran)
Objective: To assess intestinal barrier integrity in vivo by measuring the passage of a fluorescently labeled, non-absorbable molecule (FITC-dextran) from the gut lumen into the bloodstream.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa).
-
Sterile PBS or water for dissolving FITC-dextran.
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Fast the experimental animals (e.g., mice) for 4-6 hours with free access to water.
-
Prepare a solution of FITC-dextran in sterile PBS or water at a specified concentration (e.g., 80 mg/mL).
-
Administer the FITC-dextran solution to the animals via oral gavage (e.g., 0.5 mg/g body weight).[13]
-
After a specific time period (e.g., 4 hours), collect blood samples from the animals.[13]
-
Centrifuge the blood samples to separate the plasma.
-
Prepare a standard curve using known concentrations of FITC-dextran diluted in plasma from untreated animals.
-
Measure the fluorescence intensity of the plasma samples and the standards using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Calculate the concentration of FITC-dextran in the plasma samples by comparing their fluorescence intensity to the standard curve. Higher concentrations in the blood indicate increased intestinal permeability.
Western Blot Analysis of Tight Junction Proteins
Objective: To quantify the expression levels of specific tight junction proteins (e.g., claudins, occludin, ZO-1) in cell or tissue lysates.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer and electroblotting apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the tight junction proteins of interest.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction: Lyse the cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.[30][31]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[30][31]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[30][31]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[30][31]
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[30][31]
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[30]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining of Tight Junction Proteins
Objective: To visualize the localization and organization of tight junction proteins at the cell-cell junctions.
Materials:
-
Cells grown on coverslips or tissue sections.
-
Fixative (e.g., cold methanol or paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies against tight junction proteins.
-
Fluorophore-conjugated secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence or confocal microscope.
Procedure:
-
Fixation: Fix the cells or tissue sections with the chosen fixative.[32]
-
Permeabilization: If using an intracellular antibody target, permeabilize the cells with permeabilization buffer.
-
Blocking: Block with blocking solution for 1 hour at room temperature to reduce non-specific binding.[32]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.[32]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[32]
-
Washing: Wash three times with PBS, protected from light.
-
Counterstaining: Incubate with DAPI to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Proper localization of tight junction proteins should appear as a continuous "chicken-wire" pattern at the cell borders.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of butyrate on intestinal barrier function.
Caption: Key signaling pathways of butyrate in enhancing intestinal barrier function.
Caption: A general workflow for studying butyrate's effects on the intestinal barrier.
Conclusion
Butyrate plays a multifaceted and crucial role in the maintenance of intestinal barrier function. Through its integrated actions as an energy source, an HDAC inhibitor, and a signaling molecule, butyrate reinforces the physical and functional integrity of the gut lining. The dose-dependent nature of its effects, however, highlights the complexity of its biological activity and underscores the importance of maintaining a balanced gut microbial ecosystem capable of producing optimal levels of this vital metabolite. A thorough understanding of the mechanisms and signaling pathways detailed in this guide is essential for researchers and drug development professionals seeking to leverage the therapeutic potential of butyrate for the treatment of diseases associated with intestinal barrier dysfunction. Further research into the intricate interplay between butyrate, the gut microbiota, and the host epithelium will undoubtedly pave the way for innovative therapeutic interventions.
References
- 1. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Colonocyte metabolism shapes the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between butyrate oxidation in colonocyte and butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo butyrate metabolism and colonic permeability in extensive ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butyrate ameliorated-NLRC3 protects the intestinal barrier in a GPR43-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins [mdpi.com]
- 15. Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Sodium butyrate converts Caco-2 monolayers into a leaky but healthy intestinal barrier resembling that of a newborn infant - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. Butyrate enhances intestinal epithelial barrier function via up-regulation of tight junction protein Claudin-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues [mdpi.com]
- 24. Butyrate Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 26. stemcell.com [stemcell.com]
- 27. medicine.umich.edu [medicine.umich.edu]
- 28. TEER Measurement [bio-protocol.org]
- 29. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-rad.com [bio-rad.com]
- 32. bicellscientific.com [bicellscientific.com]
The Epigenetic and Signaling Landscape of Butyrate in Colon Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, plays a pivotal role in maintaining intestinal homeostasis and has emerged as a key regulator of gene expression in colon cells. Its multifaceted mechanism of action, encompassing epigenetic modifications and cell signaling pathway modulation, has significant implications for both normal colonic function and the prevention and treatment of colorectal cancer (CRC). This technical guide provides an in-depth exploration of the core mechanisms by which butyrate governs gene expression in colon cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Mechanisms of Butyrate-Mediated Gene Regulation
Butyrate exerts its influence on gene expression through several interconnected mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established inhibitor of class I and II histone deacetylases (HDACs).[1][2] By inhibiting HDACs, butyrate leads to the hyperacetylation of histone proteins, particularly at lysine residues on the N-terminal tails of histones H3 and H4. This epigenetic modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin) that is more accessible to transcription factors and the transcriptional machinery, thereby altering the expression of a wide array of genes.[2][3] Genes regulated by this mechanism are critically involved in cell cycle arrest, apoptosis, and cellular differentiation.[4]
-
G-Protein-Coupled Receptor (GPCR) Signaling: Butyrate acts as a signaling molecule by binding to and activating specific G-protein-coupled receptors (GPCRs), notably GPR109A (also known as HCAR2) and GPR43 (FFAR2).[5][6] Upon ligand binding, these receptors initiate intracellular signaling cascades that can culminate in the modulation of gene expression. For instance, activation of GPR109A by butyrate in colon cells has been shown to suppress pro-inflammatory signaling pathways such as NF-κB and to induce apoptosis in cancer cells.[5]
-
Modulation of Transcription Factor Activity: Butyrate can influence the activity of key transcription factors. A prominent example is the nuclear factor-kappa B (NF-κB) pathway. In inflammatory contexts, butyrate can inhibit the activation of NF-κB, a transcription factor that drives the expression of numerous pro-inflammatory genes.[7][8] This inhibition can occur through mechanisms such as preventing the degradation of the inhibitory protein IκBα. Butyrate also influences the phosphorylation of MAPKs like ERK, p38, and JNK, which in turn regulate the activity of various transcription factors.[9]
-
Induction of Apoptosis: A significant outcome of butyrate's gene regulatory effects in colon cancer cells is the induction of programmed cell death, or apoptosis. Butyrate modulates the expression of key apoptosis-related genes, including members of the Bcl-2 family. It can upregulate the expression of pro-apoptotic proteins like Bak and Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][10] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, ultimately executing the apoptotic program.[1][11]
Quantitative Data on Butyrate's Effects
The following tables summarize quantitative data from various studies on the effects of butyrate on colon cells.
Table 1: Effect of Butyrate on Colon Cancer Cell Viability
| Cell Line | Butyrate Concentration (mM) | Incubation Time (h) | Effect (e.g., IC50) |
| HCT-116 | 50 | 24 | IC50 |
| HCT-116 | 12.5 | 48 | IC50 |
| HCT-116 | 6.25 | 72 | IC50 |
| SW480 | 5 | 24, 48, 72 | Significant growth inhibition |
| CT26 | 5 | 24, 48, 72 | Significant growth inhibition |
Table 2: Butyrate-Induced Regulation of Gene Expression in Colon Cancer Cells
| Gene | Cell Line | Butyrate Concentration (mM) | Incubation Time (h) | Fold Change in Expression |
| TLR4 | SW480, CT26 | 5 | 24 | Upregulated |
| CD14 | SW480, CT26 | 5 | 24 | Upregulated |
| Bak | Caco-2 | 1-5 | 24 | Upregulated |
| Bcl-xL | Caco-2 | 1-5 | 24 | Downregulated |
| Bcl-2 | RKO | 10, 40 | 24 | Downregulated |
| Bax | RKO | 10, 40 | 24 | Upregulated |
| p21 | HCT-116 | Not specified | Not specified | Upregulated |
| c-Myc | HT-29 Spheroids | 2 | 48 | Downregulated |
| FBXW7 | HT-29 Spheroids | 2 | 48 | Upregulated |
| p27 | HT-29 Spheroids | 2 | 48 | Upregulated |
Table 3: Butyrate's Effect on Signaling Proteins in Colon Cancer Cells
| Protein | Cell Line | Butyrate Concentration (mM) | Incubation Time (h) | Effect |
| p-ERK | SW480, CT26 | 5 | 24 | Increased phosphorylation |
| p-p38 | SW480, CT26 | 5 | 24 | Increased phosphorylation |
| p-JNK | SW480, CT26 | 5 | 24 | Increased phosphorylation |
| p-NF-κB p65 | SW480, CT26 | 5 | 24 | Increased phosphorylation |
| Caspase-9 | Caco-2 | 5 | 24 | Activated |
| Caspase-3 | Caco-2 | 5 | 24 | Activated |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted for cultured mammalian cells to analyze histone modifications.[12]
Materials:
-
Formaldehyde (37%)
-
Glycine
-
PBS (ice-cold)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody against acetylated histone (e.g., anti-acetyl-H3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
Procedure:
-
Cross-linking: Treat cultured colon cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Nuclear Lysis: Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C with rotation.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: The purified DNA can be analyzed by qPCR or high-throughput sequencing (ChIP-seq).
HDAC Activity Assay (Colorimetric)
This protocol provides a general method for measuring HDAC activity in cell lysates.[13][14]
Materials:
-
HDAC assay buffer
-
HDAC substrate (e.g., Boc-Lys(Ac)-pNA)
-
Developer solution
-
HeLa nuclear extract (positive control)
-
Trichostatin A (HDAC inhibitor, negative control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare nuclear extracts or whole-cell lysates from butyrate-treated and control colon cells.
-
Assay Setup: In a 96-well plate, add cell lysate, HDAC assay buffer, and water to a final volume. Include positive and negative controls.
-
Substrate Addition: Add the HDAC substrate to each well and mix.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for deacetylation.
-
Development: Add the developer solution to each well to stop the reaction and generate a colored product. Incubate at 37°C for 30 minutes.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: The HDAC activity is inversely proportional to the colorimetric signal. Calculate the activity relative to the total protein concentration of the lysate.
Luciferase Reporter Assay
This protocol is for measuring the effect of butyrate on the transcriptional activity of a specific promoter.[15][16]
Materials:
-
Colon cells
-
Luciferase reporter plasmid containing the promoter of interest
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect colon cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with various concentrations of butyrate or a vehicle control for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity).
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and provides the substrate for Renilla luciferase) and measure the luminescence again (Renilla activity).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity of butyrate-treated cells to that of control cells to determine the effect on promoter activity.
Conclusion
Butyrate is a potent regulator of gene expression in colon cells, employing a diverse set of mechanisms that include epigenetic modifications through HDAC inhibition, activation of specific cell surface receptors, and modulation of key signaling pathways that control cell fate. The ability of butyrate to induce cell cycle arrest and apoptosis in colon cancer cells while supporting the health of normal colonocytes underscores its potential as a chemopreventive and therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and harness the beneficial effects of butyrate in the context of colonic health and disease.
References
- 1. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate Inhibits Colorectal Cancer Cell Proliferation through Autophagy Degradation of β-Catenin Regardless of APC and β-Catenin Mutational Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate upregulates the TLR4 expression and the phosphorylation of MAPKs and NK-κB in colon cancer cell in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - ProQuest [proquest.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. HDAC Activity Assay Kit (colorimetric) (ab1432) | Abcam [abcam.co.jp]
- 15. assaygenie.com [assaygenie.com]
- 16. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Potassium Butyrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of potassium butyrate, a short-chain fatty acid produced by the gut microbiota. This document details the molecular mechanisms, experimental protocols for investigation, and a summary of its effects on various inflammatory markers.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through several key molecular mechanisms, primarily involving the inhibition of histone deacetylases (HDACs), suppression of the NF-κB signaling pathway, and modulation of the NLRP3 inflammasome.
Histone Deacetylase (HDAC) Inhibition
Butyrate is a well-established inhibitor of HDAC activity.[1][2][3] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates gene expression.[3][4] This epigenetic modification can increase the expression of anti-inflammatory genes and suppress the transcription of pro-inflammatory genes.[5] For instance, butyrate's inhibition of HDACs has been linked to the decreased production of pro-inflammatory cytokines like IL-6 and IL-12 in macrophages.[6][7]
Inhibition of NF-κB Signaling
A central mechanism of butyrate's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][8][9][10] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][8] Butyrate has been shown to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα.[1][10] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory target genes.[10][11] This inhibitory effect has been observed in various cell types, including intestinal epithelial cells and immune cells.[1][2]
Modulation of the NLRP3 Inflammasome
Recent evidence indicates that butyrate can modulate the activity of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[2][12][13] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[13][14] Studies have shown that butyrate can inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these key inflammatory mediators.[12][13][15] However, some studies suggest that in the presence of Toll-like receptor (TLR) agonists, butyrate and propionate can activate the NLRP3 inflammasome in human macrophages.[16][17]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the observed in vitro effects of butyrate on various inflammatory markers. It is important to note that the effects can be cell-type and concentration-dependent.
| Cell Type | Inflammatory Stimulus | Butyrate Concentration | Observed Effect on Cytokines | Reference |
| Human Whole Blood | LPS + PHA | 0.0625 - 2 mM | Significant decrease in TNF-α, IFN-γ, and IL-12. Reduced IL-5, IL-10, and IL-13 at ≥0.25 mM. No alteration in IL-6. | [18] |
| Porcine Alveolar Macrophages | LPS | Not specified | Reduced production of TNF-α. | [11][19] |
| Human Intestinal Epithelial Cells (primary) | --- | 5 mM | Down-regulated expression of NF-κB, IFN-γ, TLR2, and TNF-α genes. | [5] |
| Human Acute Leukemic Cells (U937) | --- | High concentrations | Altered expression of IL-5, IL-17, TNF-α, and IL-10. | [20] |
| RAW 264.7 Macrophages and Primary Macrophages | P. gingivalis LPS | Not specified | Reduced expression of IL-6 and CXCL2. | [21] |
| Gingival Fibroblasts | IL-1β + TNF-α | Not specified | Reduced expression of IL-8, CXCL1, and CXCL2. | [21] |
| HSC2 Oral Epithelial Cells | IL-1β + TNF-α | Not specified | Reduced expression of CXCL1 and CXCL2. | [21] |
| Colon Lamina Propria Macrophages | LPS | Not specified | Reduced secretion of IL-6 and mRNA levels of Il6, Nos2, Il12a, and Il12b. No effect on Tnfa and Ccl2. | [7] |
| Pathway/Marker | Cell Type | Effect of Butyrate | Mechanism | Reference |
| NF-κB | Human Colonic Epithelial Cells, Macrophages | Inhibition of activation | Inhibition of IκBα degradation | [1][10] |
| HDAC | Various | Inhibition of activity | Direct enzyme inhibition | [2][3][7] |
| NLRP3 Inflammasome | Macrophages, Corneal Epithelial Cells | Inhibition of activation | Reduced ASC oligomerization, GSDMD cleavage | [12][13] |
| MAPK (p38, ERK) | Human Acute Leukemic Cells (U937) | Regulation of phosphorylation | Altered signaling leading to changes in chemokine production | [20] |
| PPARγ | HT-29 Colonic Epithelial Cells | Upregulation | Antagonizes NF-κB | [2] |
| Antioxidant Defense | Caco-2 Cells, Crohn's Disease Mucosa | Restoration of GSTA1/A2 expression and activity | Controls ROS-mediated NF-κB activation | [22] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of the anti-inflammatory properties of this compound. Below are outlines for key experiments.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine macrophages (RAW 264.7), human intestinal epithelial cells (Caco-2, HT-29), and primary cells isolated from blood (PBMCs) or tissue biopsies.[10][23][24]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[25]
-
Treatment: Cells are typically seeded in multi-well plates and allowed to adhere.[24] They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[23]
Cell Viability Assay (MTT Assay)
It is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[23]
-
Procedure:
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control group.[23]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production (Griess Assay):
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits to measure the concentrations of cytokines such as TNF-α, IL-6, IL-1β, and IL-8 in the cell culture supernatant.[24]
-
Western Blot Analysis
This technique is used to determine the effect of this compound on the protein levels of key signaling molecules.[23]
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, IκBα, NLRP3, Caspase-1) and a loading control (e.g., β-actin).[23]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[23]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[24]
-
Gene Expression Analysis (qPCR)
Quantitative real-time PCR is used to measure the mRNA expression levels of inflammatory genes.[25]
-
Procedure:
-
Extract total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using specific primers for target genes and a reference gene (e.g., GAPDH).
-
Visualizations
Signaling Pathways
Caption: Key anti-inflammatory signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro analysis of this compound.
References
- 1. efsupit.ro [efsupit.ro]
- 2. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Microbiota in the Regulation of Intestinal Drug Transporters: Molecular Mechanisms and Pharmacokinetic Implications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Butyrate in Attenuating Pathobiont-Induced Hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. nmc-magazine.com [nmc-magazine.com]
- 10. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of NLRP3 Inflammasome Pathway by Butyrate Improves Corneal Wound Healing in Corneal Alkali Burn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thehealthedgepodcast.com [thehealthedgepodcast.com]
- 15. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butyrate and propionate are microbial danger signals that activate the NLRP3 inflammasome in human macrophages upon TLR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Butyrate strongly inhibits in vitro stimulated release of cytokines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Butyrate Regulates the Expression of Inflammatory and Chemotactic Cytokines In Human Acute Leukemic Cells During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Butyrate Attenuates Lipopolysaccharide-Induced Inflammation in Intestinal Cells and Crohn's Mucosa through Modulation of Antioxidant Defense Machinery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Whitepaper: Butyrate as the Primary Energy Source for Colonocytes: Mechanisms and Implications
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, serves as the principal energy substrate for intestinal epithelial cells, particularly colonocytes. This document provides a comprehensive technical overview of the molecular mechanisms governing butyrate transport, metabolism, and its profound impact on colonocyte bioenergetics. We detail the metabolic pathways, compare quantitative data on butyrate oxidation in physiological and pathological states, and describe key experimental protocols for its study. Furthermore, we explore the "butyrate paradox," where its metabolic fate dictates divergent effects on the proliferation of healthy versus cancerous colonocytes. This guide synthesizes current knowledge to inform research and therapeutic development targeting colonic health and disease.
Introduction: The Role of Butyrate in Colonic Homeostasis
The colonic epithelium is a rapidly self-renewing tissue with immense metabolic demands.[1] Unlike most other cell types in the body that primarily utilize glucose, colonocytes have uniquely adapted to use the microbially-produced SCFA, butyrate, as their main source of energy.[2][3] This metabolic specialization is fundamental to maintaining colonic homeostasis. Butyrate provides 70-80% of the energy required by healthy colonocytes, fueling essential functions such as water and electrolyte absorption.[4] Produced in the colonic lumen at concentrations ranging from 10 to 25 mM, butyrate links dietary intake, the gut microbiome, and host intestinal health.[4][5] Its metabolism is not only critical for energy production but also for maintaining a hypoxic environment in the colonic lumen, which is essential for the stability of the anaerobic gut microbiota.[4]
Butyrate Transport into Colonocytes
The journey of butyrate from the colonic lumen into the colonocyte is a critical first step, mediated primarily by two key transporters:
-
Monocarboxylate Transporter 1 (MCT1): A proton-coupled transporter, MCT1 is highly expressed on the apical membrane of colonocytes.[4]
-
Sodium-coupled Monocarboxylate Transporter 1 (SMCT1): This transporter has a high affinity for butyrate and co-transports it with sodium ions, a mechanism that also aids in water reabsorption in the colon.[4][5]
Additionally, passive diffusion of the protonated form of butyric acid can occur.[6] Once inside the cell, the fate of butyrate is largely determined by the metabolic state of the colonocyte. An efflux pump, the ATP-binding cassette transporter ABCG2 (also known as BCRP), can also regulate intracellular butyrate concentrations by transporting it back into the lumen.[4][7]
The Core Metabolic Pathway: From Butyrate to ATP
Upon entering the colonocyte, butyrate is rapidly shuttled into the mitochondria for energy production via a canonical two-stage process: β-oxidation and the tricarboxylic acid (TCA) cycle.[2][8]
-
Activation: Butyrate is first activated to Butyryl-CoA.
-
β-Oxidation: In the mitochondrial matrix, Butyryl-CoA undergoes β-oxidation. A key and rate-limiting enzyme in this process is short-chain acyl-CoA dehydrogenase (SCAD).[9][10] This cycle of reactions cleaves the four-carbon butyryl-CoA into two molecules of acetyl-CoA.
-
TCA Cycle: Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, where it is fully oxidized. This process generates the reducing equivalents NADH and FADH2.
-
Oxidative Phosphorylation: NADH and FADH2 donate their electrons to the electron transport chain, driving the production of large quantities of ATP, with CO2 and water as byproducts.[2] This efficient energy generation is vital for the colonocyte's function and integrity.[3]
Quantitative Analysis of Butyrate Oxidation
The rate of butyrate oxidation is a key indicator of colonocyte health and can be significantly altered in disease states. Studies comparing healthy and diseased tissues, or conventional versus germ-free animal models, provide critical quantitative insights.
Table 1: Butyrate Oxidation in Healthy vs. Colitic States
| Condition | Substrate | Oxidation Rate (pmol/µ g/hour ) | Species | Finding | Reference |
|---|---|---|---|---|---|
| Normal Mucosa | Butyrate | 472 (median) | Human | - | [11] |
| Quiescent UC Mucosa | Butyrate | 272 (median) | Human | Oxidation is significantly impaired. | [11] |
| Normal Control | Butyrate (10mM) | 0.406 (µmol/h/mg protein) | Mouse | - | [12][13] |
| DSS-induced Colitis | Butyrate (10mM) | 0.177 (µmol/h/mg protein) | Mouse | Oxidation is significantly reduced. | [12][13] |
| Normal Control | Glucose (10mM) | 0.027 (µmol/h/mg protein) | Mouse | Glucose oxidation is a minor pathway. | [12][13] |
| DSS-induced Colitis | Glucose (10mM) | 0.060 (µmol/h/mg protein) | Mouse | Glucose oxidation increases to compensate. |[12][13] |
Table 2: Metabolic Profile of Colonocytes from Germ-Free vs. Conventional Mice
| Metabolite/State | Condition | Finding | Implication | Reference |
|---|---|---|---|---|
| Butyrate Oxidation | Germ-Free (GF) Colonocytes | 31% decrease in labeled CO₂ from ¹³C-butyrate | Absence of microbial butyrate downregulates metabolic machinery. | [2] |
| Energy Status | Germ-Free (GF) Colonocytes | Marked decrease in NADH/NAD+, oxidative phosphorylation, and ATP levels | Colonocytes are in an energy-deprived state. | [2][4] |
| Key Enzymes | Germ-Free (GF) Colonocytes | Decreased expression of enzymes in β-oxidation and TCA cycle | Microbiota, via butyrate, positively regulate host metabolic gene expression. |[2] |
The Butyrate Paradox: A Tale of Two Metabolisms
A fascinating aspect of butyrate's function is the "butyrate paradox": it promotes the proliferation of healthy, differentiated colonocytes while inhibiting the growth of and inducing apoptosis in colorectal cancer cells.[4][5] This dual role is rooted in the distinct metabolic preferences of these cell types.
-
Healthy Colonocytes: As described, these cells have a high capacity for butyrate oxidation. Butyrate is rapidly consumed in the mitochondria for energy, keeping its intracellular and nuclear concentrations low.[4]
-
Cancerous Colonocytes: Many cancer cells, including those in the colon, exhibit the "Warburg effect," a metabolic shift where they preferentially use glycolysis for energy, even in the presence of oxygen.[5] Consequently, they do not efficiently oxidize butyrate. This leads to the accumulation of butyrate within the cancer cell, allowing it to enter the nucleus and act as a potent histone deacetylase (HDAC) inhibitor.[9][14] HDAC inhibition alters gene expression, leading to cell cycle arrest and apoptosis.[5][15]
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beneficial effects of Butyrate on intestinal health | Orffa [orffa.com]
- 4. mdpi.com [mdpi.com]
- 5. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate and the colonocyte. Production, absorption, metabolism, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The effect of oral butyrate on colonic short-chain fatty acid transporters and receptors depends on microbial status [frontiersin.org]
- 8. Butyrate and its multifarious effects on intestinal health | Orffa [orffa.com]
- 9. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between butyrate oxidation in colonocyte and butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate oxidation is impaired in the colonic mucosa of sufferers of quiescent ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrate and glucose metabolism by colonocytes in experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Untangling the fiber yarn: butyrate feeds Warburg to suppress colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving potassium butyrate for cell culture experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium butyrate, a salt of the short-chain fatty acid butyrate, is a versatile molecule widely utilized in cell culture experiments. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to the hyperacetylation of histones. This epigenetic modification alters chromatin structure and regulates the expression of a multitude of genes involved in critical cellular processes. Consequently, this compound can induce a range of effects, including cell cycle arrest, differentiation, and apoptosis, making it a valuable tool for studying cellular signaling and for potential therapeutic applications. These application notes provide a detailed protocol for the preparation and use of this compound in cell culture, along with a summary of its effects on various cell lines and signaling pathways.
Data Presentation: Efficacy and Working Concentrations
The effective concentration of this compound is highly dependent on the cell type and the desired biological outcome. The following table summarizes typical working concentrations and observed effects reported in the literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line Examples | Typical Concentration Range | Observed Effects | Reference |
| Colon Cancer Cells (e.g., HCT116, HT29, Caco-2) | 0.5 - 10 mM | Inhibition of cell proliferation, induction of apoptosis and differentiation, cell cycle arrest.[1][2] | |
| Gastric Cancer Cells | > 2 mM | Induction of differentiation and apoptosis.[1] | |
| Pancreatic Cancer Cells | Not Specified | Increased sensitivity to chemotherapeutic agents.[1] | |
| Human Lamina Propria CD4 T cells | 0.0625 - 0.5 mM | Decreased proliferation and cytokine production.[3] | |
| Bovine Kidney Epithelial Cells (MDBK) | 2.5 - 10 mM | Cell cycle arrest, induction of apoptosis at higher concentrations.[4][5] | |
| Human Mesenchymal Stem Cells | Not Specified | Enhanced osteogenic differentiation and suppressed adipogenic differentiation.[6][7] | |
| Mouse and Human Embryonic Stem Cells | Not Specified | Supports self-renewal and promotes differentiation to hepatocytes and definitive endoderm.[6][7] |
Experimental Protocols
Materials
-
This compound (or Sodium Butyrate) powder (CAS: 589-39-9 for this compound; 156-54-7 for Sodium Butyrate)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile deionized water or cell culture grade water
-
Complete cell culture medium appropriate for the cell line
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile syringe filters (0.22 µm)
-
Cell culture flasks or plates
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound. Adjust the amounts accordingly to prepare a different concentration.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1.282 g of this compound powder.
-
Dissolving: Add the powder to a sterile 15 mL conical tube. Add 10 mL of sterile PBS or deionized water to the tube.
-
Solubilization: Gently vortex the tube until the this compound is completely dissolved. If precipitation is observed, the solution can be warmed to 37°C for 2-5 minutes to aid dissolution.[8]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, working volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. It is recommended to prepare fresh stock solutions regularly, although frozen aliquots are generally stable.[8][9] Avoid repeated freeze-thaw cycles.[6]
Protocol for Treating Cells with this compound
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 mM from a 1 M stock solution, add 1 µL of the stock solution for every 1 mL of culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experiment. Note that some cell types can metabolize butyrate, potentially reducing its effective concentration over time, which may necessitate medium changes for longer incubation periods.[10]
-
Experimental Controls: Always include an untreated control (vehicle control) in your experimental setup. This would typically be cells treated with the same volume of the solvent used to dissolve the this compound (e.g., PBS or water) in the culture medium.
-
Analysis: After the incubation period, cells can be harvested and analyzed for various endpoints, such as cell viability, proliferation, apoptosis, protein expression, or gene expression.
Signaling Pathways and Experimental Workflow
Butyrate-Modulated Signaling Pathways
This compound exerts its effects by modulating several key signaling pathways within the cell. As an HDAC inhibitor, it broadly influences gene transcription. The diagram below illustrates some of the primary signaling cascades affected by butyrate.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Cell Culture Treatment
The following diagram outlines a typical workflow for treating cultured cells with this compound and subsequent analysis.
Caption: Step-by-step workflow for this compound cell culture experiments.
Conclusion
This compound is a potent modulator of cellular processes, primarily through its action as an HDAC inhibitor. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound in cell culture studies. Adherence to proper preparation, storage, and experimental design, including careful dose-response optimization, is critical for obtaining reliable and reproducible results. The diverse effects of this compound on various cell types and signaling pathways underscore its importance as a tool in fundamental research and its potential in the development of novel therapeutic strategies.
References
- 1. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. stemcell.com [stemcell.com]
- 8. reprocell.com [reprocell.com]
- 9. researchgate.net [researchgate.net]
- 10. Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Butyrate in In Vitro Studies
Introduction
Potassium butyrate, a short-chain fatty acid, is a key product of dietary fiber fermentation by the gut microbiota. It serves as a primary energy source for normal colonocytes and has emerged as a molecule of significant interest in biomedical research due to its pleiotropic effects on cellular processes. Notably, this compound is a well-established histone deacetylase (HDAC) inhibitor, leading to alterations in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] These properties make it a promising candidate for cancer therapy and prevention studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended concentrations and methodologies for in vitro studies involving this compound. The information is compiled from a review of current scientific literature, focusing on its application in cancer cell lines.
Recommended Concentrations of this compound
The optimal concentration of this compound for in vitro experiments is highly dependent on the cell type, the duration of exposure, and the specific biological endpoint being investigated. The following table summarizes effective concentrations from various studies, primarily focusing on human colorectal cancer cell lines.
| Cell Line | Concentration Range | Duration | Observed Effects | Reference |
| HCT116 | 0.5 - 2 mM | 24 - 48 h | Inhibition of cell proliferation.[3] | [3] |
| 1.14 mM (IC50) | 24 h | Half-maximal inhibition of cell proliferation.[4][5] | [4][5] | |
| 0.83 mM (IC50) | 48 h | Half-maximal inhibition of cell proliferation.[4][5] | [4][5] | |
| 0.86 mM (IC50) | 72 h | Half-maximal inhibition of cell proliferation.[4][5] | [4][5] | |
| 1 - 4 mM | 24 h | Dose-dependent increase in p21 protein levels.[5] | [5] | |
| 4 mM | 24 h | >30% decrease in phosphorylated ERK1/2 and c-Myc.[4][5] | [4][5] | |
| 5 mM | 48 h | Induction of apoptosis (condensed, fragmented nuclei).[6] | [6] | |
| HT-29 | 2.42 mM (IC50) | 48 h | Half-maximal inhibition of cell proliferation.[4][5] | [4][5] |
| 2.15 mM (IC50) | 72 h | Half-maximal inhibition of cell proliferation.[4][5] | [4][5] | |
| 1 - 4 mM | 24 h | Dose-dependent increase in p21 protein levels.[5] | [5] | |
| 4 mM | 24 h | >30% decrease in phosphorylated ERK1/2 and c-Myc.[4][5] | [4][5] | |
| 5 mM | 48 h | Induction of apoptosis (condensed, fragmented nuclei).[6] | [6] | |
| 4 mM | 4 days | Promotes differentiation (increased alkaline phosphatase, villin, and E-cadherin). | [7] | |
| Caco-2 | 2.15 mM (IC50) | 72 h | Half-maximal inhibition of cell proliferation.[4][5] | [4][5] |
| 1 - 4 mM | 24 h | Dose-dependent increase in p21 protein levels.[5] | [5] | |
| 4 mM | 24 h | >30% decrease in phosphorylated ERK1/2 and c-Myc.[4][5] | [4][5] | |
| 2, 5, 10 mM | 48 h | Dose-dependent induction of apoptosis.[8] | [8] | |
| 20 mM | 16 h | Induction of apoptosis. | [5] | |
| RKO | 10, 40 mM | 24 h | Induction of apoptosis (DNA fragmentation, nuclear condensation).[9] | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects through the modulation of several key signaling pathways. The primary mechanism is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression. This epigenetic modification is central to the induction of apoptosis and cell cycle arrest.
Histone Deacetylase (HDAC) Inhibition Pathway
Butyrate-Induced Apoptosis Pathway
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in vitro.
Cell Culture and Butyrate Treatment
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, HT-29, Caco-2)
-
Complete growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or Sodium Butyrate) stock solution (e.g., 1 M in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Maintain cell lines in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). Allow cells to adhere and reach 50-70% confluency.
-
Prepare fresh working solutions of this compound in complete growth medium at the desired concentrations (e.g., 0.5, 1, 2, 4, 5, 10 mM).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium without butyrate).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
After the butyrate treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
Treated cells in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Following butyrate treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Proteins (e.g., p21, p-ERK, Cleaved PARP)
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Nuclear Extraction for p21 Localization
Materials:
-
Treated cells
-
Nuclear and cytoplasmic extraction buffers (kits are commercially available)
-
Dounce homogenizer or needle and syringe
-
Microcentrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer and incubate on ice.[10][11]
-
Lyse the cell membrane by passing the suspension through a fine-gauge needle or using a Dounce homogenizer.[12]
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[10][11][12]
-
Wash the nuclear pellet with buffer.
-
Resuspend the nuclear pellet in a nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclear membrane.[10]
-
Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.[10][13]
-
Analyze the nuclear and cytoplasmic fractions for p21 by Western blotting as described above.
Experimental Workflow
Conclusion
This compound is a versatile tool for in vitro research, particularly in the context of cancer biology. The effective concentration varies, but a range of 0.5 to 10 mM is commonly used in colorectal cancer cell lines to induce anti-proliferative and pro-apoptotic effects. The protocols provided herein offer a starting point for investigating the multifaceted roles of this short-chain fatty acid. Researchers should optimize these protocols for their specific cell lines and experimental questions to ensure robust and reproducible results. The study of this compound's mechanism of action continues to be an active area of research with significant potential for therapeutic applications.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 3. Butyrate Inhibits Cancerous HCT116 Colon Cell Proliferation but to a Lesser Extent in Noncancerous NCM460 Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]
- 5. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Different molecular events account for butyrate-induced apoptosis in two human colon cancer cell lines | Betty (Bertha) Schwartz [openscholar.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 11. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 12. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 13. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for the Administration of Potassium Butyrate to Mice in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium butyrate, the potassium salt of the short-chain fatty acid butyrate, is a key metabolite produced by the gut microbiota from the fermentation of dietary fiber. It serves as a primary energy source for colonocytes and has emerged as a molecule of significant interest in biomedical research due to its pleiotropic effects. Butyrate is a well-established histone deacetylase (HDAC) inhibitor and also signals through G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A.[1][2] These mechanisms of action confer its anti-inflammatory, anti-cancer, and metabolic regulatory properties. In murine experimental models, the administration of butyrate (commonly as its sodium or potassium salt) has been instrumental in elucidating its therapeutic potential in a range of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and neurological conditions.
This document provides detailed application notes and protocols for the administration of this compound to mice, summarizing quantitative data and outlining experimental procedures to guide researchers in their study design. While much of the published literature utilizes sodium butyrate, the biological effects are attributed to the butyrate anion, and thus this compound is expected to have similar efficacy when administered at equimolar concentrations.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize common dosages and administration routes for butyrate in various mouse models. It is important to note that the optimal dosage and route of administration can vary depending on the specific experimental model, mouse strain, and desired therapeutic outcome.
Table 1: Oral Administration of Butyrate in Mice
| Administration Route | Dosage Range | Frequency | Vehicle | Experimental Model | Key Findings | Reference(s) |
| Oral Gavage | 100 mg/kg - 1 g/kg | Daily or every other day | Water, PBS | Inflammatory Bowel Disease (DSS-induced colitis) | Reduced colitis scores, prevented weight loss, induced histone H3 acetylation. | [3] |
| 160 - 320 mg/kg | Every other day | Saline | Alcohol-induced neuroinflammation | Higher dose reduced ethanol consumption. | [4] | |
| 600 mg/kg | Daily | PBS | Parkinson's Disease (MPTP model) | Improved motor performance and increased tyrosine hydroxylase levels. | [5] | |
| 0.6 g/kg | Daily | Water | Non-alcoholic steatohepatitis (NASH) | Attenuated liver steatosis and injury. | [6] | |
| Drinking Water | 0.5% (w/v) | Ad libitum | Drinking Water | Inflammatory Bowel Disease (DSS-induced colitis) | Protective effect against colitis. | [7] |
| 8 mg/mL | Ad libitum | Drinking Water | Alcohol-induced neuroinflammation | Reduced ethanol intake and neuroinflammatory response. | [8] | |
| 0.25% (w/v) monobutyrin | Ad libitum | Drinking Water | Diet-induced obesity | Trend to protect from impairments in intestinal barrier function. | [9] | |
| Dietary Admixture | 5% (w/w) | Ad libitum | High-fat diet | Diet-induced obesity | Reduced food intake, body weight, and improved metabolic parameters. | [10] |
Table 2: Systemic Administration of Butyrate in Mice
| Administration Route | Dosage Range | Frequency | Vehicle | Experimental Model | Key Findings | Reference(s) |
| Intraperitoneal (IP) Injection | 1 g/kg | Daily | PBS | Inflammatory Bowel Disease (DSS-induced colitis) | Attenuated colitis, evidenced by lower bleeding scores. | [11] |
| 100 mg/kg | Daily for 7 days | Saline | Acetic acid-induced colitis (in rats) | Reduced disease activity index by 5-fold. | [3] |
Table 3: Pharmacokinetic Parameters of Butyrate in Mice
| Compound | Administration Route | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Key Findings | Reference(s) |
| Sodium Butyrate | Intravenous | 1.25 g/kg | 10.5-17.7 mM | - | Plasma concentrations remained above 1 mM for 20-30 min. | [12] |
| Sodium Butyrate | Oral Gavage | 5 g/kg | ~9 mM | 15 min | Plasma concentrations exceeded 1 mM for 90 min. | [12] |
| Tributyrin | Oral Gavage | 10.3 g/kg | ~1.75 mM | 10-60 min | Remained >1 mM for 10-60 min; ~10% acute mortality. | [12] |
| Butyric Acid | - | - | - | - | Half-life in mice and rabbits is less than 5 minutes. | [13] |
| Serine-conjugated Butyrate (SerBut) | Oral Gavage | - | - | - | Significantly increased butyrate levels in the brain and spinal cord. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or sterile water
-
Sterile 0.22 µm syringe filter
-
Sterile tubes and syringes
-
pH meter and adjustment solutions (0.1 N HCl and 0.1 N NaOH)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolving: Add the appropriate volume of sterile PBS or water to the tube to achieve the target concentration. Vortex or gently shake until the powder is completely dissolved. This compound is readily soluble in water.
-
pH Adjustment: Measure the pH of the solution. Adjust the pH to a physiological range of 7.2-7.4 using 0.1 N HCl or 0.1 N NaOH. This is crucial to prevent any adverse reactions due to the administration of a highly acidic or alkaline solution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility, especially for intraperitoneal injections.
-
Storage: It is recommended to prepare the solution fresh for each day of administration to ensure stability and prevent microbial growth.
Protocol 2: Administration by Oral Gavage
Materials:
-
Prepared this compound solution
-
1 mL syringes
-
Animal feeding needles (20-22 gauge, 1.5-2 inches long, with a ball tip)
Procedure:
-
Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Needle Insertion: With the mouse in a vertical position, gently insert the feeding needle into the mouth, passing it along the side of the tongue towards the esophagus. There should be no resistance during insertion. If resistance is met, withdraw the needle and re-insert.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the this compound solution. The typical gavage volume for a mouse is 100-200 µL.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 3: Administration in Drinking Water
Materials:
-
Prepared this compound solution
-
Calibrated water bottles
Procedure:
-
Solution Preparation: Prepare the this compound solution in the drinking water at the desired concentration (e.g., 0.5% w/v). Ensure the solution is thoroughly mixed.
-
pH Adjustment: Adjust the pH of the medicated water to be similar to that of regular drinking water to avoid aversion.
-
Administration: Replace the regular drinking water bottles with the bottles containing the this compound solution.
-
Monitoring: Monitor the daily water intake to ensure the mice are consuming the medicated water and to calculate the actual dose of this compound ingested per mouse. It is advisable to prepare fresh medicated water every 2-3 days to maintain stability.[4]
Protocol 4: Administration by Intraperitoneal (IP) Injection
Materials:
-
Sterile prepared this compound solution
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
Procedure:
-
Animal Restraint: Gently restrain the mouse, exposing the abdominal area. The mouse can be held by the scruff of the neck with its hindquarters supported.
-
Injection Site: The injection should be administered in the lower quadrant of the abdomen, off the midline, to avoid puncturing the bladder or cecum.
-
Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then slowly inject the this compound solution.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions at the injection site.
Mandatory Visualizations
Signaling Pathways of Butyrate
Butyrate exerts its biological effects primarily through two main mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Caption: Overview of Butyrate's dual signaling mechanisms.
Experimental Workflow for Butyrate Administration in a DSS-Induced Colitis Model
This workflow outlines a typical experimental design for evaluating the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice.
Caption: Workflow for a DSS-induced colitis study.
Butyrate's Anti-inflammatory Signaling via NF-κB Inhibition
A key anti-inflammatory mechanism of butyrate is the inhibition of the NF-κB signaling pathway, primarily through its action as an HDAC inhibitor.
Caption: Butyrate's inhibition of the NF-κB pathway.
References
- 1. pnas.org [pnas.org]
- 2. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate Protects Mice Against Methionine–Choline-Deficient Diet-Induced Non-alcoholic Steatohepatitis by Improving Gut Barrier Function, Attenuating Inflammation and Reducing Endotoxin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 8. SUPPLEMENTATION WITH SODIUM BUTYRATE PROTECTS AGAINST ANTIBIOTIC-INDUCED INCREASES IN ETHANOL CONSUMPTION BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Responses to Butyrate Supplementation in LF- and HF-Fed Mice Are Cohort-Dependent and Associated with Changes in Composition and Function of the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of butyrate to influence food intake in mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Potassium Butyrate Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium butyrate, the potassium salt of the short-chain fatty acid butyric acid, is a key molecule in biomedical research. It is widely recognized as a histone deacetylase (HDAC) inhibitor, leading to the hyperacetylation of histones and subsequent alterations in gene expression. These epigenetic modifications result in various cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] This has positioned this compound as a compound of interest in cancer research and drug development. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.
This document provides detailed application notes and protocols for the preparation of this compound stock solutions for laboratory use, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Solubility
Proper preparation of stock solutions begins with a clear understanding of the physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₄H₇KO₂ | [3][4] |
| Molecular Weight | 126.20 g/mol | [4][5] |
| Appearance | White solid | |
| Solubility in Water | 296.8 g/100 g at 31.25°C | [3] |
| Solubility in PBS (pH 7.2) | While specific data for this compound is not readily available, sodium butyrate is soluble at approximately 10 mg/mL. Given the high water solubility of this compound, a similar or higher solubility in PBS is expected. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound in either sterile water or Phosphate-Buffered Saline (PBS).
Materials:
-
This compound powder (Molecular Weight: 126.20 g/mol )
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance and weigh boats
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh 1.262 g of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile 15 mL or 50 mL conical tube. Add approximately 7 mL of sterile water or PBS.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The high solubility of this compound in water should facilitate rapid dissolution.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS using a sterile serological pipette.
-
Sterilization: Sterilize the 1 M stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This method is preferred over autoclaving to prevent any potential degradation of the compound. While butyrate is heat-stable, sterile filtration is a more gentle method.[7]
-
Aliquoting and Storage: Aliquot the sterile 1 M stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use. For short-term storage (up to one week), the solution can be kept at 4°C. It is recommended to prepare fresh solutions for critical experiments.[8][9]
Below is a workflow diagram for the preparation of a 1 M this compound stock solution.
References
- 1. p21WAF1 is required for butyrate-mediated growth inhibition of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate stimulates cyclin D and p21 and inhibits cyclin-dependent kinase 2 expression in HT-29 colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [chemister.ru]
- 4. This compound | C4H7KO2 | CID 23677461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
Application Notes and Protocols for In Vivo Administration of Potassium Butyrate to Study Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of potassium butyrate to investigate its effects on metabolic parameters. The following sections detail recommended dosage, administration protocols, and methods for assessing metabolic outcomes in preclinical animal models.
Introduction
This compound, a short-chain fatty acid, is a key product of dietary fiber fermentation by the gut microbiota. It serves as a primary energy source for colonocytes and has emerged as a significant signaling molecule in host metabolism.[1] In recent years, researchers have focused on the therapeutic potential of butyrate for metabolic disorders such as obesity, insulin resistance, and type 2 diabetes.[2] Animal studies have consistently demonstrated that butyrate supplementation can ameliorate diet-induced obesity and improve glucose homeostasis.[2] The primary mechanisms of action include the inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs), which in turn modulate key metabolic signaling pathways like the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathways.[1][3][4]
Quantitative Data Summary
The following tables summarize in vivo dosages of sodium butyrate (used interchangeably with this compound due to the metabolic activity of the butyrate anion) and their observed metabolic effects in mouse models of diet-induced obesity.
Table 1: In Vivo Dosages and Metabolic Outcomes of Butyrate Administration
| Animal Model | Administration Route | Dosage | Duration | Key Metabolic Outcomes | Reference(s) |
| C57BL/6J Mice (High-Fat Diet-Induced Obesity) | Dietary Admixture | 5% (w/w) Sodium Butyrate | 10-16 weeks | - Prevented diet-induced obesity and insulin resistance- Reduced body fat percentage- Improved glucose tolerance and insulin sensitivity- Increased energy expenditure | [5] |
| C57BL/6J Mice (High-Fat Diet-Induced Obesity) | Oral Gavage | 400 mg/kg Sodium Butyrate | 16 weeks | - Reduced glucose intolerance and insulin resistance- Increased phosphorylation of AMPK in adipose tissue | [5][6] |
| C57BL/6J Mice (High-Fat Diet-Induced Obesity) | Oral Gavage | 0.6 g/kg Sodium Butyrate | 6 weeks | - Alleviated hepatic steatosis and inflammation- Improved gut barrier function- Reduced serum endotoxin levels | [7] |
| C57BL/6J Mice | Drinking Water | 20 mg/mL and 50 mg/mL Sodium Butyrate | 4 weeks | - Higher doses led to reduced liquid intake and adverse effects on body and liver weight | [8] |
| Sprague-Dawley Rats (High-Fat Diet-Induced Steatosis) | Oral Gavage | 20 mg/kg Sodium Butyrate | 6 weeks | - Reduced liver steatosis and inflammation- Normalized HOMA-IR and improved glucose tolerance | [9] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance and weighing paper/boat
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add a portion of the sterile water or PBS. Vortex thoroughly to dissolve the powder completely.
-
Volume Adjustment: Adjust the final volume with sterile water or PBS to achieve the desired final concentration (e.g., for a 400 mg/kg dose in a 25g mouse with a gavage volume of 0.2 mL, the concentration would be 50 mg/mL).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
High-Fat Diet (HFD) Induced Obesity Model
Protocol:
-
Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.
-
Diet: A high-fat diet with 45-60% of calories derived from fat is typically used to induce obesity and metabolic dysfunction.[10][11] A common formulation is Research Diets D12492 (60 kcal% fat).[10] A control group should be fed a matched low-fat diet (e.g., 10 kcal% fat, Research Diets D12450B).[10]
-
Induction Period: Feed the mice the high-fat diet for a period of 8-16 weeks to induce obesity, insulin resistance, and glucose intolerance.[10] Body weight and food intake should be monitored regularly.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Purpose: To assess the clearance of a glucose load from the body, indicating glucose tolerance.
Procedure:
-
Fasting: Fast mice for 6 hours (e.g., from 7:00 AM to 1:00 PM) with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.
-
Glucose Injection: Inject a 20% sterile glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection from the tail vein.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Purpose: To assess the systemic response to insulin, indicating insulin sensitivity.
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Insulin Injection: Inject human insulin intraperitoneally at a dose of 0.75-1.0 U/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time. The rate of glucose disappearance reflects insulin sensitivity.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The metabolic benefits of butyrate are mediated through complex signaling networks. Two key pathways are the activation of AMP-activated protein kinase (AMPK) and the subsequent induction of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
Caption: Butyrate activates AMPK via GPCRs and by increasing the AMP/ATP ratio.
Caption: Butyrate-induced AMPK activation leads to the stimulation of PGC-1α.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the metabolic effects of this compound in a diet-induced obesity model.
Caption: Workflow for in vivo study of this compound's metabolic effects.
References
- 1. A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Butyrate Protects Mice Against Methionine–Choline-Deficient Diet-Induced Non-alcoholic Steatohepatitis by Improving Gut Barrier Function, Attenuating Inflammation and Reducing Endotoxin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. [PDF] Effects of Sodium Butyrate and Its Synthetic Amide Derivative on Liver Inflammation and Glucose Tolerance in an Animal Model of Steatosis Induced by High Fat Diet | Semantic Scholar [semanticscholar.org]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
Application of potassium butyrate in neurogenesis research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Potassium butyrate (B1204436), a short-chain fatty acid, has emerged as a significant molecule of interest in the field of neurogenesis research. Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones, relaxing chromatin structure and altering gene expression. This epigenetic modification plays a crucial role in promoting neuronal differentiation, survival, and maturation.[1][2]
Beyond its role as an HDAC inhibitor, potassium butyrate also functions as an energy metabolite and a signaling molecule, interacting with G protein-coupled receptors.[2] Research has demonstrated its potential in stimulating neurogenesis in various contexts, including in models of ischemic brain injury and neurodegenerative diseases.[1][3][4] A key signaling pathway implicated in butyrate-induced neurogenesis is the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway, which subsequently activates downstream effectors like the cAMP response element-binding protein (CREB).[3][5][6]
The application of this compound in a research setting can provide valuable insights into the molecular mechanisms governing neurogenesis and may pave the way for the development of novel therapeutic strategies for neurological disorders.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of potassium (or sodium) butyrate on neurogenesis.
Table 1: In Vivo Effects of Sodium Butyrate on Neurogenesis Markers
| Animal Model | Treatment Group | Marker | Region | Result | Reference |
| Rat (pMCAO) | Vehicle | BrdU+ cells/mm² | SVZ | ~150 | Kim et al., 2009[3] |
| Rat (pMCAO) | Sodium Butyrate (100 mg/kg) | BrdU+ cells/mm² | SVZ | ~450*** | Kim et al., 2009[3] |
| Rat (pMCAO) | Vehicle | BrdU+ cells/mm² | DG | ~50 | Kim et al., 2009[3] |
| Rat (pMCAO) | Sodium Butyrate (100 mg/kg) | BrdU+ cells/mm² | DG | ~150** | Kim et al., 2009[3] |
| Pig | Control | Ki67+ cells/mm² | Hippocampus | ~20 | Val-Laillet et al., 2018[7] |
| Pig | Sodium Butyrate | Ki67+ cells/mm² | Hippocampus | ~35 | Val-Laillet et al., 2018[7] |
| Pig | Control | DCX+ cells/mm² | Hippocampus | ~15 | Val-Laillet et al., 2018[7] |
| Pig | Sodium Butyrate | DCX+ cells/mm² | Hippocampus | ~25 | Val-Laillet et al., 2018[7] |
| Rat (Neonatal HI) | HI + Vehicle | DCX+ cells | SVZ | ~1500 | Jaworska et al., 2019[4][5] |
| Rat (Neonatal HI) | HI + Sodium Butyrate | DCX+ cells | SVZ | ~2500* | Jaworska et al., 2019[4][5] |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. respective control group. pMCAO: permanent Middle Cerebral Artery Occlusion; SVZ: Subventricular Zone; DG: Dentate Gyrus; HI: Hypoxia-Ischemia; DCX: Doublecortin.
Table 2: In Vitro Effects of Sodium Butyrate on Neurite Outgrowth
| Cell Line | Treatment Group | Parameter | Result | Reference |
| SH-SY5Y | Control | Total Neurite Length per Cell (µm) | ~40 | Hu et al., 2023[8][9] |
| SH-SY5Y | Quinolinic Acid (QA) | Total Neurite Length per Cell (µm) | ~20 | Hu et al., 2023[8][9] |
| SH-SY5Y | QA + Sodium Butyrate | Total Neurite Length per Cell (µm) | ~38## | Hu et al., 2023[8][9] |
| SH-SY5Y | Control | Number of Neurite Branches | ~3 | Hu et al., 2023[8][9] |
| SH-SY5Y | Quinolinic Acid (QA) | Number of Neurite Branches | ~1.5 | Hu et al., 2023[8][9] |
| SH-SY5Y | QA + Sodium Butyrate | Number of Neurite Branches | ~2.8## | Hu et al., 2023[8][9] |
**p < 0.01 vs. Control; ##p < 0.01 vs. QA group.
Key Signaling Pathway & Experimental Workflow
Caption: this compound Signaling Pathway in Neurogenesis.
Caption: Experimental Workflow for Neurogenesis Research.
Experimental Protocols
Protocol 1: In Vitro Neuronal Differentiation of SH-SY5Y cells
This protocol is adapted from methodologies aimed at differentiating the SH-SY5Y human neuroblastoma cell line into a mature neuronal phenotype, which can then be treated with this compound to assess its effects on neurogenesis.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM/F12 medium with 1% FBS
-
Neurobasal medium supplemented with B27 and L-glutamine (Differentiation Medium)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
This compound
-
Poly-D-lysine coated culture plates/coverslips
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells on poly-D-lysine coated plates at a low density in Growth Medium.
-
Initiation of Differentiation: When cells reach 50-60% confluency, replace the Growth Medium with DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid.
-
Maintenance of Differentiating Cells: Change the medium every 2-3 days.
-
Maturation: After 5 days, switch to serum-free Differentiation Medium containing 50 ng/mL BDNF.
-
This compound Treatment: Once cells exhibit a differentiated neuronal morphology (typically after 7-10 days of differentiation), they can be treated with desired concentrations of this compound (e.g., 0.5-5 mM) for a specified duration (e.g., 24-72 hours).
-
Analysis: Following treatment, cells can be fixed for immunocytochemistry or lysed for protein/RNA analysis.
Protocol 2: In Vivo Administration of Sodium Butyrate and BrdU Labeling in a Mouse Model of Ischemic Stroke
This protocol outlines the procedure for inducing an ischemic stroke in mice, followed by treatment with sodium butyrate and labeling of proliferating cells with BrdU.
Materials:
-
Adult male C57BL/6 mice
-
Sodium Butyrate solution (in sterile saline)
-
Bromodeoxyuridine (BrdU) solution (in sterile saline)
-
Anesthetics
-
Surgical tools for permanent middle cerebral artery occlusion (pMCAO)
-
Perfusion solutions (saline and 4% paraformaldehyde)
Procedure:
-
Ischemic Stroke Induction (pMCAO): Induce a permanent focal cerebral ischemia by occluding the middle cerebral artery as per established surgical protocols.
-
Sodium Butyrate Administration: Administer sodium butyrate (e.g., 100 mg/kg, intraperitoneally) daily, starting 24 hours post-pMCAO, for the desired duration of the study (e.g., 7 or 14 days).
-
BrdU Labeling: To label proliferating cells, administer BrdU (e.g., 50 mg/kg, intraperitoneally) daily for the final 7 days of the sodium butyrate treatment period.
-
Tissue Collection: On the final day of the experiment, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Tissue Processing: Post-fix the brain in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose (B13894) solution. Section the brain using a cryostat.
-
Immunohistochemistry: Perform immunohistochemical staining on the brain sections for BrdU and other neuronal markers (e.g., DCX, NeuN).
Protocol 3: Immunohistochemistry for Doublecortin (DCX)
This protocol describes the staining of brain sections for the neuroblast marker Doublecortin (DCX).
Materials:
-
Free-floating brain sections
-
Tris-Buffered Saline (TBS)
-
Blocking solution (e.g., TBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: anti-Doublecortin (e.g., goat anti-DCX, 1:500 dilution)
-
Secondary antibody: biotinylated anti-goat IgG (e.g., 1:1000 dilution)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
Procedure:
-
Washing: Wash free-floating sections three times in TBS.
-
Antigen Retrieval (if necessary): For some antibodies, an antigen retrieval step (e.g., heating in citrate (B86180) buffer) may be required.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with the primary anti-DCX antibody in blocking solution overnight at 4°C.
-
Washing: Wash sections three times in TBS.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody in TBS for 2 hours at room temperature.
-
Washing: Wash sections three times in TBS.
-
ABC Incubation: Incubate sections in ABC reagent for 1 hour at room temperature.
-
Washing: Wash sections three times in TBS.
-
Visualization: Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Mounting: Mount the stained sections onto slides, dehydrate, and coverslip with mounting medium.
Protocol 4: Western Blot for Phospho-CREB (pCREB)
This protocol details the detection of phosphorylated CREB in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (e.g., rabbit anti-pCREB, 1:1000) and anti-total CREB (e.g., mouse anti-CREB, 1:1000)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissue in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Protocol 5: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol provides a general workflow for performing a ChIP assay to assess histone acetylation at specific gene promoters following this compound treatment.
Materials:
-
Cultured cells treated with or without this compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Antibody against acetylated histones (e.g., anti-acetyl-Histone H3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting promoter regions of neurogenic genes (e.g., BDNF)
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of target genes to quantify the amount of immunoprecipitated DNA.
-
Data Analysis: Analyze the qPCR data to determine the relative enrichment of histone acetylation at the target gene promoters in butyrate-treated versus untreated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effect of Sodium Butyrate against Cerebral Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia–Ischemia: Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia-Ischemia: Potential Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia-Ischemia: Potential Mechanism of Action. | Sigma-Aldrich [merckmillipore.com]
- 7. Oral sodium butyrate impacts brain metabolism and hippocampal neurogenesis, with limited effects on gut anatomy and function in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate ameliorates quinolinic acid–induced cognitive decline in obesity models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent potassium butyrate degradation in cell culture media.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the degradation and depletion of potassium butyrate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture important?
This compound is the potassium salt of butyric acid, a short-chain fatty acid (SCFA). In cell culture, it is widely used as a research chemical, primarily because it is an inhibitor of histone deacetylases (HDACs).[1] By inhibiting HDACs, butyrate can induce changes in gene expression, leading to effects like cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4] Maintaining a stable and effective concentration of this compound in the culture medium is critical for obtaining consistent and reproducible experimental results.
Q2: What are the primary reasons for the loss of this compound from my cell culture medium?
There are two main reasons for a decrease in this compound concentration in cell culture:
-
Metabolic Depletion: As a fatty acid, butyrate can be actively metabolized by cultured cells and used as an energy source.[5] This is often the primary reason for its depletion over time, especially in long-term cultures.[6] This metabolic consumption can be mistaken for chemical instability.
-
Chemical Degradation: While generally stable, this compound's stability can be influenced by the chemical environment. As a solid, it is stable when stored under cool, dry, and dark conditions.[7] In aqueous solutions, its stability can be more variable, with some recommendations to prepare solutions fresh for each use.[1][5][8]
Q3: Is this compound chemically stable in a prepared stock solution?
There are differing reports on the stability of butyrate in aqueous solutions. Some sources recommend preparing solutions fresh and not storing them for more than a day.[1][8] However, other evidence suggests that sterile-filtered stock solutions, when aliquoted and frozen at -20°C, can be stable for up to three months.[2] For maximum reproducibility, it is best practice to prepare fresh solutions or to validate the stability of frozen stocks for your specific experimental timeframe.
Troubleshooting Guide
Issue 1: I'm observing inconsistent or diminishing effects of this compound in my experiments.
This is a common issue and can often be traced back to the preparation, storage, or depletion of the compound.
-
Possible Cause A: Stock Solution Degradation. Improperly stored stock solutions can lose potency.
-
Recommendation: Prepare a fresh, sterile-filtered stock solution of this compound in a suitable buffer (e.g., PBS) or cell culture medium. For long-term use, aliquot the stock solution into single-use volumes and store them at -20°C for up to three months.[2] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause B: Metabolic Depletion by Cells. Your cells may be consuming the butyrate, reducing its effective concentration over the course of the experiment.[6]
-
Recommendation: For experiments lasting longer than 24-48 hours, consider replenishing the this compound. This can be done by performing a partial or full media change with fresh, butyrate-supplemented medium. The frequency of replenishment will depend on the cell line's metabolic rate and should be optimized for your specific experimental setup.
-
-
Possible Cause C: Incompatible Storage Conditions. this compound is incompatible with strong acids and strong oxidizing agents.[7]
-
Recommendation: Ensure your stock solution is not exposed to incompatible chemicals. Store the solid compound in a tightly closed container in a cool, dry, and ventilated area away from sunlight.[7]
-
Below is a workflow to troubleshoot inconsistent results.
Data and Protocols
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | Room Temperature | ≥ 2 years | Store in a cool, dry, well-ventilated area. Keep container tightly closed and protected from light.[1][7] |
| Aqueous Stock Solution | 2-8°C | ≤ 24 hours | Recommended to make fresh for each experiment.[8] |
| Aqueous Stock Solution | -20°C | Up to 3 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2] |
Experimental Protocol: Preparation of a Sterile this compound Stock Solution
Materials:
-
This compound Powder (CAS 589-39-9)
-
Sterile Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile PBS or serum-free medium to create a concentrated stock solution (e.g., 1 M). Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For immediate use, store at 2-8°C. For long-term storage, place aliquots at -20°C.
Experimental Protocol: Quantification of Butyrate in Media via HPLC-UV
This protocol provides a general method for monitoring butyrate concentration. It is based on established methods for butyric acid and its salts.[9][10]
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 5 µm, 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid Solution (20:80 v/v)
-
This compound standard of known concentration
-
Cell culture supernatant samples
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at different time points.
-
Centrifuge the samples to pellet any cells or debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound standard in the same base medium used for the experiment to create a standard curve (e.g., 5-1000 µg/mL).
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Column: C18
-
Mobile Phase: Acetonitrile:0.1% Phosphoric Acid (20:80)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 206 nm
-
Column Temperature: 30°C
-
-
Inject the standards to generate a calibration curve.
-
Inject the prepared experimental samples.
-
-
Data Analysis:
-
Determine the peak area for butyrate in your samples.
-
Calculate the concentration of butyrate in your samples by comparing their peak areas to the standard curve.
-
Table 2: Comparison of Analytical Methods for Butyrate Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by chromatography, detection by UV absorbance.[9] | Widely available, relatively simple, cost-effective. | Lower sensitivity compared to MS methods, potential for interference. |
| LC-MS/MS | Separation by chromatography, detection by mass spectrometry.[11][12] | High sensitivity and specificity. | Requires more specialized equipment and expertise. |
| GC-FID/MS | Separation of volatile compounds by gas chromatography.[13] | Excellent for volatile fatty acids, high sensitivity. | May require derivatization, not suitable for non-volatile compounds. |
Signaling Pathway and Experimental Workflow Diagrams
This compound's primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones. This alters chromatin structure and regulates the transcription of numerous genes involved in processes like the cell cycle and apoptosis.[3][14]
The following diagram outlines a typical workflow for assessing the stability and depletion of this compound in a specific cell culture system.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Butyrate alters the expression and activity of cell cycle components in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Pure Manufacturers, with SDS [mubychem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 11. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 13. Butyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Butyrate-Induced Transcriptional Changes in Human Colonic Mucosa | PLOS One [journals.plos.org]
Troubleshooting low efficacy of potassium butyrate in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with potassium butyrate (B1204436) in their experiments.
Troubleshooting Guide
Issue 1: Suboptimal or No Cellular Response to Potassium Butyrate
Possible Cause 1: Reagent Instability
-
Question: Is my this compound solution stable? How should I prepare and store it?
-
Answer: this compound solutions, particularly in aqueous media, can be prone to degradation. It is highly recommended to prepare fresh solutions for each experiment.[1] If you must store it, prepare a concentrated stock solution in a sterile solvent (e.g., sterile PBS or cell culture medium), aliquot it into single-use volumes, and store at -20°C or -80°C for short to medium-term storage. Avoid repeated freeze-thaw cycles. For crystalline sodium butyrate, there is conflicting information about its long-term stability, so it is best to handle it as recommended by the manufacturer and consider fresh preparations paramount.[1]
Possible Cause 2: Incorrect Dosage
-
Question: What is the optimal concentration of this compound to use?
-
Answer: The effective concentration of this compound is highly cell-type specific.[2][3] Concentrations ranging from 0.1 mM to 10 mM have been reported to induce various cellular effects, including cell cycle arrest, differentiation, and apoptosis.[4][5][6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Exceeding the optimal concentration can lead to cytotoxicity that may mask the desired biological effects.[4]
Data Presentation: IC50 Values for Butyrate in Colon Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) for butyrate varies significantly across different colon cancer cell lines, highlighting the importance of empirical determination for your specific model.
| Cell Line | Time Point | IC50 (mM) |
| HCT116 | 24 h | 1.14[2][8] |
| 48 h | 0.83[2][8] | |
| 72 h | 0.86[2][8] | |
| HT-29 | 48 h | 2.42[2][8] |
| 72 h | 2.15[2][8] | |
| Caco-2 | 72 h | 2.15[2][8] |
Possible Cause 3: Cell Line Variability and Resistance
-
Question: Why is this compound effective in one cell line but not another?
-
Answer: The response to butyrate is highly dependent on the genetic and metabolic background of the cell line.[2][3] Some cells may have inherent resistance mechanisms. For example, the state of cellular activation can influence whether butyrate acts as an inhibitor or a stimulator.[9] Additionally, some cancer cells can develop resistance to butyrate over time with continuous exposure.[10] It is also important to consider that the availability of other energy sources, like glucose, can dramatically alter a cell's response to butyrate; in glucose-depleted conditions, butyrate may act as an energy source rather than a signaling molecule.[11]
Possible Cause 4: Insufficient Incubation Time
-
Question: How long should I treat my cells with this compound?
-
Answer: The effects of butyrate are time-dependent.[3] While some effects like histone hyperacetylation can be observed within hours, others, such as apoptosis or changes in cell proliferation, may require 24, 48, or even 72 hours of continuous exposure.[2][8] A time-course experiment is recommended to determine the optimal treatment duration for your desired outcome.
Issue 2: Inconsistent or Unreliable Experimental Readouts
Possible Cause 1: Indirect Assessment of Butyrate's Primary Action
-
Question: How can I confirm that this compound is active in my experimental system?
-
Answer: The primary and most well-established mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs).[12][13][14] A direct way to confirm butyrate's activity is to measure its effect on histone acetylation. An increase in global histone H3 and H4 acetylation is a hallmark of HDAC inhibition by butyrate.[15] You can assess this via Western blotting for acetylated histones or by using a commercially available HDAC activity assay.
Possible Cause 2: Complexity of Downstream Signaling
-
Question: I've confirmed HDAC inhibition, but my expected downstream effect (e.g., apoptosis) is not occurring. Why?
-
Answer: Butyrate influences a multitude of signaling pathways, and the net effect on the cell is a complex interplay of these pathways.[16][17] While it is known to induce apoptosis through the modulation of Bcl-2 family proteins and the Fas/FasL system, its effects on other pathways like PI3K/Akt, Wnt, and MAPK can also influence cell fate.[16][17][18] The final cellular outcome depends on the specific cellular context and the crosstalk between these pathways.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a well-known inhibitor of histone deacetylases (HDACs).[12][13][14] By inhibiting HDACs, it leads to an increase in the acetylation of histone and non-histone proteins, which in turn alters chromatin structure and gene expression.[12][15] This epigenetic modification is central to many of its biological effects, including the regulation of cell proliferation, differentiation, and apoptosis.[12][18]
-
-
Q2: Which signaling pathways are modulated by this compound?
-
A2: Butyrate impacts several key signaling pathways in cancer cells. It can inhibit the PI3K/Akt pathway, which is involved in cell survival and migration.[16] It can also hyperactivate the Wnt/β-catenin signaling pathway, leading to cell death in some colon cancer cells.[16][18] Additionally, butyrate has been shown to down-regulate VEGF expression, potentially through the inhibition of HIF-1α.[16]
-
-
Q3: Are there different forms of butyrate I can use (e.g., sodium butyrate, butyric acid)?
-
A3: Yes, researchers commonly use sodium butyrate, this compound, or butyric acid. In solution, at physiological pH, these compounds will dissociate to yield the butyrate anion, which is the active molecule. While there may be minor differences in pH when preparing stock solutions, the biological effects are generally considered to be due to the butyrate itself. It is important to be consistent with the form used throughout a study.
-
-
Q4: Can the metabolic state of my cells affect the efficacy of this compound?
-
A4: Absolutely. The presence or absence of other energy sources, particularly glucose, can significantly alter how cells respond to butyrate.[11] In environments with high glucose, butyrate is more likely to act as an HDAC inhibitor and signaling molecule.[11] However, in glucose-depleted conditions, some cells may utilize butyrate as an energy source through β-oxidation, which can lead to a completely different cellular response, potentially promoting survival instead of apoptosis.[11]
-
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to attach overnight.
-
Treatment: Prepare fresh serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with the butyrate-containing medium or control medium.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 6-24 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). Also, use an antibody for total histone H3 or a loading control like β-actin or GAPDH for normalization.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control levels.
Protocol 3: Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol is a general guideline for commercially available fluorometric HDAC assay kits.[19][20]
-
Sample Preparation: Prepare nuclear extracts or whole-cell lysates from cells treated with this compound or a vehicle control.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the prepared cell lysate/nuclear extract, and the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time to allow the HDACs in the sample to deacetylate the substrate.
-
Developer Addition: Add the developer solution, which contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is directly proportional to the HDAC activity. Compare the activity in butyrate-treated samples to the control samples to determine the extent of HDAC inhibition. A known HDAC inhibitor, like Trichostatin A, is often included as a positive control.
Visualizations
Caption: A workflow diagram for troubleshooting low this compound efficacy.
Caption: Signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butyrate alters the expression and activity of cell cycle components in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Butyrate can act as a stimulator of growth or inducer of apoptosis in human colonic epithelial cell lines depending on the presence of alternative energy sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. biocompare.com [biocompare.com]
- 20. Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
Optimizing the duration of potassium butyrate treatment for maximum effect.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the duration of potassium butyrate treatment for maximal experimental effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration of this compound treatment to induce apoptosis?
A1: The optimal duration for inducing apoptosis is cell-type dependent and often concentration-dependent. For many cancer cell lines, a treatment duration of 24 to 72 hours is effective. For instance, in bovine kidney epithelial (MDBK) cells, significant apoptosis (up to 38%) is observed after 24 hours of treatment with 10 mM butyrate.[1] In human colon cancer cell lines like HCT116, HT-29, and Caco-2, apoptosis is significantly increased after 48 hours of treatment with 4 mM butyrate.[2] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the ideal window for your specific cell line and experimental goals.
Q2: How long should I treat my cells with this compound to observe maximum histone acetylation?
A2: Increased histone acetylation can be observed relatively early. In HepG2 cells, a clear increase in the overall acetylation of histones H3 and H4 is seen after 12 hours of treatment with 5 mM sodium butyrate.[3] These effects are reversible, with acetylation levels returning to baseline within 6 hours of drug removal.[3] Some studies have shown changes in histone H4 proteoforms within just 10 minutes of sodium butyrate application in MCF-7 cells.[4] For sustained effects on gene expression, a 24-hour treatment is a common starting point.
Q3: What is the recommended treatment duration to achieve cell cycle arrest?
A3: Cell cycle arrest is a prominent effect of butyrate treatment, typically observed within 24 hours. In MDBK cells, butyrate treatment for 24 hours leads to arrest at the G1/S boundary and G2/M phases.[1][5][6] Similarly, in vascular smooth muscle cells (VSMCs), butyrate treatment for 24 hours and longer distinctly inhibits Rb phosphorylation, a key event in G1/S progression.[7]
Q4: Can long-term this compound treatment lead to resistance?
A4: Yes, chronic exposure to butyrate can induce resistance in some cancer cell lines. Studies on human colon cancer cells (HCT116, HT29, and SW480) have shown that long-term exposure can lead to the development of butyrate-resistant (BR) cells. This resistance is associated with the induction of protective autophagy and alterations in signaling pathways like AMPK/ACC and Akt/mTOR.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | - Suboptimal concentration: The concentration of this compound may be too low for your cell type.[9] - Short treatment duration: The treatment time may be insufficient to induce a response. | - Perform a dose-response experiment with a range of concentrations (e.g., 0.5 mM to 10 mM). - Extend the treatment duration, including later time points such as 48 and 72 hours.[2] |
| High levels of cell death in control (untreated) cells. | - Poor cell health: Cells may have been unhealthy or at a very high passage number before the experiment. - Serum starvation stress: If the experiment is conducted in low-serum or serum-free media, this can induce stress and apoptosis. | - Ensure cells are healthy and within a low passage number range. - Minimize the duration of serum starvation or use a basal level of serum if compatible with the experimental design. |
| Inconsistent results between experiments. | - Variability in cell confluence: The initial cell density can influence the response to butyrate. - Inconsistent treatment duration or concentration: Minor variations in timing or concentration can affect outcomes. | - Standardize the seeding density to ensure consistent confluence at the start of treatment (e.g., 25-40%).[2] - Prepare fresh this compound solutions for each experiment and ensure precise timing of treatments. |
| Difficulty in detecting changes in histone acetylation. | - Timing of analysis: The peak of acetylation may occur at a different time point in your cell line. - Antibody quality: The antibody used for Western blotting or ChIP may not be optimal. | - Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time for analysis.[3] - Validate your antibody and consider using multiple antibodies targeting different acetylation sites. |
| Unexpected changes in signaling pathways. | - Off-target effects: Butyrate can have broad effects on cellular metabolism and signaling beyond histone deacetylase inhibition.[10] - Crosstalk between pathways: The signaling pathways affected by butyrate are interconnected.[11] | - Investigate multiple signaling pathways that are known to be affected by butyrate, such as AMPK, Akt/mTOR, and MAPK pathways.[8][12] - Use specific inhibitors for related pathways to dissect the mechanism of action. |
Quantitative Data Summary
Table 1: Effect of Butyrate Treatment Duration on Cell Viability and Apoptosis
| Cell Line | Concentration | Duration (hours) | Effect | Reference |
| MDBK | 10 mM | 24 | ~38% apoptotic cells | [1] |
| HCT116 | 2 mM | 48 | 81% decrease in cell number | [2] |
| HCT116 | 4 mM | 48 | 89% decrease in cell number | [2] |
| HT-29 | 2 mM | 48 | 49% decrease in cell number | [2] |
| HT-29 | 4 mM | 48 | 58% decrease in cell number | [2] |
| Caco-2 | 2 mM | 48 | 29% decrease in cell number | [2] |
| Caco-2 | 4 mM | 48 | 42% decrease in cell number | [2] |
| HCT116 | 4 mM | 48 | 3.1-fold increase in apoptosis | [2] |
| HT-29 | 4 mM | 48 | 1.7-fold increase in apoptosis | [2] |
| Caco-2 | 4 mM | 48 | 0.5-fold increase in apoptosis | [2] |
Table 2: Time-Dependent Effects of Butyrate on Protein Expression and Modification
| Cell Line | Concentration | Duration (hours) | Protein/Modification | Effect | Reference |
| HepG2 | 5 mM | 12 | H3 & H4 acetylation | Clear increase | [3] |
| VSMCs | 5 mM | 24 | Cyclin D1 | ~3-fold induction | [7] |
| VSMCs | 5 mM | 24+ | Rb phosphorylation | Distinctly inhibited | [7] |
| HCT116 | 4 mM | 24 | p-ERK1/2 | 49% decrease | [2] |
| HT-29 | 4 mM | 24 | p-ERK1/2 | 32% decrease | [2] |
| Caco-2 | 4 mM | 24 | p-ERK1/2 | 70% decrease | [2] |
| HCT116 | 4 mM | 24 | c-Myc | 74% decrease | [2] |
| HT-29 | 4 mM | 24 | c-Myc | 91% decrease | [2] |
| Caco-2 | 4 mM | 24 | c-Myc | 98% decrease | [2] |
| HCT116 | 4 mM | 24 | p21 | >2-fold increase | [2] |
| HT-29 | 4 mM | 24 | p21 | 17-fold increase | [2] |
| Caco-2 | 4 mM | 24 | p21 | 15-fold increase | [2] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluence (typically 50-70%).
-
Preparation of Butyrate Stock Solution: Prepare a sterile stock solution of this compound (e.g., 1 M in sterile water or PBS).
-
Treatment: Dilute the stock solution to the desired final concentration in fresh culture medium. Remove the old medium from the cells and replace it with the butyrate-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for RT-qPCR, or cell staining for flow cytometry).
Protocol 2: Analysis of Apoptosis by Annexin V/7-AAD Staining
-
Cell Treatment: Treat cells with this compound for the desired time points (e.g., 24 and 48 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and 7-AAD staining solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways activated by this compound.
Caption: General experimental workflow for this compound treatment.
References
- 1. thedcasite.com [thedcasite.com]
- 2. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]
- 3. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrate-induced apoptosis and cell cycle arrest in bovine kidney epithelial cells: involvement of caspase and proteasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells [mdpi.com]
- 9. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Addressing solubility issues of potassium butyrate in specific buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with potassium butyrate in specific buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing a precipitate after adding this compound to my buffer. What are the common causes?
A1: Precipitation of this compound in a buffer can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound may be higher than its solubility limit in the specific buffer system at the given temperature.
-
Temperature Effects: The solubility of many salts, including this compound, is temperature-dependent. A decrease in temperature can lead to precipitation. For most salts, solubility increases with temperature.[1][2]
-
pH of the Buffer: The pH of the buffer can influence the equilibrium between the butyrate ion and butyric acid. Butyric acid has a pKa of approximately 4.82.[3] At pH values close to or below the pKa, the less soluble protonated form (butyric acid) will be more prevalent.
-
Common Ion Effect: The presence of a high concentration of potassium ions from other salts in the buffer can decrease the solubility of this compound.[4]
-
Interaction with Other Buffer Components: Certain components within complex media or buffers, such as divalent cations (e.g., Ca²⁺, Mg²⁺), can sometimes form less soluble salts with butyrate.[5][6]
-
Solvent Shock: If you are adding a highly concentrated stock of this compound (dissolved in a different solvent) to your buffer, the rapid change in solvent polarity can cause the compound to precipitate.[7]
Q2: What is the solubility of this compound in common biological buffers?
-
Water: this compound is highly soluble in water. One source indicates a solubility of 296.8 g/100 g of water at 31.25°C.[8]
-
Phosphate-Buffered Saline (PBS): Data for the closely related sodium butyrate shows a solubility of approximately 10 mg/mL in PBS (pH 7.2).[9][10] The solubility of this compound is expected to be in a similar range.
-
Tris-HCl, HEPES, MOPS: Specific solubility data for this compound in these buffers is not commonly published. It is recommended to experimentally determine the solubility for your specific application. In general, Tris buffers are considered a good alternative to phosphate buffers to avoid potential complex formation with metal ions.[11]
Q3: How can I increase the solubility of this compound in my buffer?
A3: If you are encountering solubility issues, consider the following strategies:
-
Increase the Temperature: Gently warming the solution can significantly increase the solubility of this compound.[1] For cell culture applications, pre-warming the media before adding the this compound is recommended.
-
Adjust the pH: Ensure the pH of your buffer is well above the pKa of butyric acid (4.82) to maintain it in its more soluble deprotonated (butyrate) form.[3] A pH of 7.0 or higher is generally recommended.
-
Prepare a More Dilute Solution: If a high concentration is not critical, simply lowering the final concentration of this compound may resolve the precipitation.
-
Prepare a Concentrated Stock in Water: Given its high solubility in water, preparing a concentrated stock solution in sterile, deionized water and then adding it to your final buffer can be an effective approach.[8][12]
-
Sonication: Brief sonication can help to dissolve small amounts of precipitate.[7]
Q4: What is the stability of this compound in aqueous solutions, and how should I store it?
A4: It is generally recommended to prepare this compound solutions fresh for each experiment to ensure stability and biological activity.[13] If storage is necessary:
-
Short-term: Aqueous solutions can be stored at 4°C for up to one day.[9]
-
Long-term: For longer storage, it is advisable to prepare aliquots of a concentrated stock solution and store them at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.[7]
-
Solid Form: As a crystalline solid, this compound is stable at room temperature when protected from light and moisture.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound solubility issues.
| Problem | Possible Cause | Recommended Action |
| Precipitate forms immediately upon addition to buffer. | Concentration exceeds solubility limit. | - Prepare a more dilute solution.- Prepare a concentrated stock in water and add it to the buffer.- Gently warm the buffer while adding the this compound. |
| pH of the buffer is too low. | - Check and adjust the buffer pH to be well above 4.82 (ideally ≥ 7.0). | |
| "Solvent shock" from a concentrated stock. | - Add the concentrated stock solution dropwise while vortexing or stirring the buffer. | |
| Precipitate forms after the solution cools down. | Decreased solubility at lower temperatures. | - Store the solution at the temperature of use.- If refrigeration is necessary, gently warm and mix the solution to redissolve the precipitate before use. |
| Precipitate forms in cell culture medium. | Interaction with media components (e.g., salts, proteins). | - Prepare a concentrated stock solution of this compound in sterile water and filter-sterilize it before adding it to the pre-warmed complete medium.[12]- Reduce the serum concentration if experimentally feasible.[7] |
| Evaporation of medium leading to increased concentration. | - Ensure proper humidification of the incubator.- Use sealed culture flasks or plates.[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (1 M in Water)
Materials:
-
Sterile, deionized, or distilled water
-
Sterile conical tube or bottle
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 1.262 g of this compound powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 8 mL of sterile water to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution.
-
Adjust the final volume to 10 mL with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Determination of this compound Solubility in a Specific Buffer
Materials:
-
This compound powder
-
The specific buffer of interest (e.g., Tris-HCl, HEPES)
-
A series of small vials or tubes
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
Analytical balance
Procedure:
-
Add a fixed volume of the buffer (e.g., 1 mL) to several vials.
-
Create a series of this compound concentrations by adding incrementally larger, pre-weighed amounts of the powder to each vial.
-
Vortex or stir the vials at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Visually inspect each vial for the presence of undissolved solid. The highest concentration that results in a clear solution is an approximation of the solubility limit.
-
For a more quantitative measurement, centrifuge the vials with undissolved solid to pellet the excess powder.
-
Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining dissolved this compound.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
Factors Influencing this compound Solubility
Caption: Key factors that can affect the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved 4. A student is evaluating the solubility potassium | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 589-39-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [chemister.ru]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C4H7KO2 | CID 23677461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound [webbook.nist.gov]
Potential off-target effects of high concentrations of potassium butyrate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter off-target effects when using high concentrations of potassium butyrate in their experiments.
Troubleshooting Guides
High concentrations of this compound, a salt of the short-chain fatty acid butyrate, can lead to a range of off-target effects in cell culture experiments. This guide provides solutions to common problems encountered during these experiments.
Problem 1: Excessive Cell Death or Cytotoxicity Observed at High this compound Concentrations
-
Possible Cause: Butyrate is a well-known histone deacetylase (HDAC) inhibitor that can induce apoptosis, particularly in cancer cell lines.[1] At high concentrations (typically >2 mM), this effect can become pronounced and non-specific, leading to widespread cell death.[2][3] The mechanism often involves the activation of both intrinsic and extrinsic apoptotic pathways.[4] High concentrations of butyrate may also disrupt the intestinal barrier function by inducing apoptosis.[5]
-
Troubleshooting Protocol:
-
Optimize Concentration: Conduct a thorough dose-response and time-course experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental goals. It has been noted that lower concentrations of butyrate can stimulate cell growth and DNA synthesis, while higher concentrations induce growth arrest or apoptosis.[6]
-
Assess Cell Viability: Utilize assays such as MTT, Alamar Blue, or CytoTox-Glo to quantify cytotoxicity across a range of this compound concentrations. For example, in OCCM.30 cells, concentrations ≥ 4 mM exhibited a cytotoxic effect in a concentration-dependent manner.[4]
-
Monitor Apoptosis: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death. High concentrations of butyrate have been shown to increase the sub-G1 apoptotic fraction in cells.[4]
-
Problem 2: Unexpected Changes in Gene Expression Unrelated to HDAC Inhibition
-
Possible Cause: While the primary mechanism of butyrate is HDAC inhibition, high concentrations can lead to broad, off-target effects on gene expression. Paradoxically, while butyrate globally increases histone acetylation, it can lead to the deacetylation of histones at specific gene promoters, resulting in gene down-regulation.[7] Butyrate can also influence signaling pathways that are independent of its HDAC inhibitory function.[2]
-
Troubleshooting Protocol:
-
Validate HDAC Inhibition: Confirm that the observed effects are genuinely due to HDAC inhibition by using a structurally different HDAC inhibitor as a positive control.
-
Analyze Global Gene Expression: Perform RNA-sequencing or microarray analysis to get a comprehensive view of the transcriptional changes. This can help differentiate between targeted and off-target effects. Butyrate has been shown to cause extensive modifications in gene expression patterns.[8]
-
Investigate Alternative Signaling Pathways: Explore other potential pathways affected by butyrate, such as G-protein-coupled receptors (GPRs) like GPR43 and GPR109a, or metabolic pathways.[9][10]
-
Problem 3: Altered Cellular Metabolism and Proliferation
-
Possible Cause: Butyrate is a primary energy source for colonocytes and can significantly impact cellular metabolism.[9] At high concentrations, it can interfere with the metabolism of cancer cells, leading to proliferation arrest.[11][12] Butyrate can also activate AMPK signaling, a key regulator of cellular energy homeostasis.[13]
-
Troubleshooting Protocol:
-
Metabolic Profiling: Use techniques like metabolomics to analyze changes in intracellular metabolite levels. Butyrate treatment can lead to the accumulation of pyruvate and a decrease in glycolytic intermediates.[12]
-
Monitor Cell Cycle: Perform cell cycle analysis using flow cytometry. High concentrations of butyrate can cause cell cycle arrest at the G1 or G2/M phase.[14][15]
-
Assess Energy Status: Measure cellular ATP levels. Butyrate has been shown to increase ATP levels in some cell types, which can in turn activate signaling pathways like cAMP-PKA-CREB.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical working concentrations for this compound in cell culture?
A1: The effective concentration of this compound is highly cell-type dependent. Generally, concentrations in the low millimolar (mM) range are used. For example, concentrations of 1-2 mM are often sufficient to observe effects on cell differentiation and proliferation without causing significant cytotoxicity.[8][17] However, concentrations above 2 mM, and particularly in the 5-10 mM range, are frequently reported to induce apoptosis and other off-target effects.[2][14] A thorough dose-response curve is essential for each new cell line and experimental setup.
Q2: Are the off-target effects of this compound reversible?
A2: Many of the effects of butyrate on cell cultures, including morphological and biochemical modifications, are reversible upon removal of the compound from the culture medium.[18] However, cells that have undergone apoptosis will not recover.
Q3: Besides HDAC inhibition, what other molecular targets does butyrate have at high concentrations?
A3: At high concentrations, butyrate can have several off-target effects. It can act as a signaling molecule through G-protein-coupled receptors such as GPR41, GPR43, and GPR109a.[9][19] It also directly impacts cellular metabolism by serving as an energy substrate and by modulating key metabolic enzymes like pyruvate kinase M2 (PKM2).[11][12] Furthermore, it can influence major signaling pathways such as AMPK, Akt, and NF-κB.[2][13]
Q4: Can the potassium ion in this compound have its own effects at high concentrations?
A4: While butyrate is the primary active component, it's important to consider the potential effects of the potassium ion, especially at very high concentrations. An appropriate control would be to treat cells with an equivalent concentration of a potassium salt that does not contain butyrate (e.g., KCl) to rule out any effects of the cation itself.
Q5: How does the effect of butyrate differ between normal and cancerous cells?
A5: Butyrate can have opposing effects on normal versus cancerous colonocytes. In normal colonocytes, it serves as a primary energy source and promotes proliferation at low concentrations.[2] In contrast, in many cancer cell lines, butyrate inhibits proliferation and induces apoptosis, often due to their altered metabolism (the Warburg effect) and increased sensitivity to HDAC inhibitors.[6][11][12] However, at very high concentrations, butyrate can be toxic to both normal and cancerous cells.[2][20]
Quantitative Data Summary
Table 1: Cytotoxic and Proliferative Effects of Butyrate at High Concentrations
| Cell Line | Butyrate Concentration | Observed Effect | Reference |
| Caco-2 | ≥ 2 mM | Reduced metabolic activity | [17] |
| BCS-TC2 | 2 mM | Extensive modification of gene expression | [8] |
| OCCM.30 | ≥ 4 mM | Concentration-dependent cytotoxicity | [4] |
| MDBK | 10 mM | 38% of cells became apoptotic after 24h | [14] |
| Rat Colonic Epithelium | 2.5 - 25 mM | Increased cytotoxicity | [3] |
| Jurkat | 5 mM | 34±2% apoptotic response after 21h | [21] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifespan.io [lifespan.io]
- 7. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Butyrate Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Frontiers | Short-Chain Fatty Acid Butyrate Induces Cilia Formation and Potentiates the Effects of HDAC6 Inhibitors in Cholangiocarcinoma Cells [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Potassium Butyrate Dosage and Application
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of potassium butyrate (B1204436) in cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of potassium butyrate in cell culture?
This compound, a short-chain fatty acid, primarily functions as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, butyrate leads to hyperacetylation of histones, which alters chromatin structure and gene expression.[1][2] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3] At lower concentrations, butyrate can also serve as an energy source for some cells, particularly normal colonocytes.[4]
2. How do I determine the optimal starting concentration of this compound for my cell line?
The optimal concentration of this compound is highly cell-type-specific.[5][6] A good starting point for many cancer cell lines is in the low millimolar (mM) range, typically between 1-5 mM.[5][7] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[5][8]
3. What is a typical treatment duration for this compound?
Treatment duration can vary from a few hours to several days, depending on the experimental endpoint.
-
Histone Acetylation: Changes in histone acetylation can be observed in as little as 8 minutes to a few hours.[2][9]
-
Cell Cycle Arrest: Effects on the cell cycle are typically observed within 24 hours.[3]
-
Apoptosis: Induction of apoptosis may require longer incubation periods, often between 24 to 72 hours.[5][10]
4. What are the known effects of this compound on common cancer cell lines?
The effects of butyrate have been extensively studied in colon cancer cell lines, showing varied responses. For example, HCT116 cells are generally more sensitive to butyrate-induced apoptosis compared to HT-29 and Caco-2 cells.[5]
Troubleshooting Guide
Issue: I am not observing any effect of this compound on my cells.
-
Concentration may be too low: The optimal concentration of butyrate is cell-type specific.[5] If you do not observe an effect, consider increasing the concentration in your next dose-response experiment. Some cell lines may require concentrations up to 10 mM or higher.[10][11]
-
Treatment time may be too short: The biological effects of butyrate are time-dependent. For endpoints like apoptosis, a longer incubation of 48-72 hours might be necessary.[5]
-
Cell confluence: Ensure that cells are in the exponential growth phase (typically 30-40% confluent) at the start of the treatment.[5]
-
Butyrate stability: Butyrate solutions should be freshly prepared. The effects of butyrate are reversible upon its removal from the culture medium.[1][2]
Issue: I am observing high levels of cytotoxicity and cell death, even at low concentrations.
-
Cell line sensitivity: Your cell line may be particularly sensitive to butyrate. Perform a dose-response experiment with a lower range of concentrations (e.g., starting from the micromolar range).
-
Serum concentration: The presence of serum in the culture medium can influence the cellular response to butyrate. Ensure consistent serum concentrations across your experiments.
-
Off-target effects: At very high concentrations, butyrate can have off-target effects. Ensure your observations are consistent with the known mechanisms of butyrate action.
Issue: My results are inconsistent between experiments.
-
Cell passage number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.
-
Reagent quality: Ensure the quality and purity of your this compound. Prepare fresh stock solutions regularly.
-
Standardized protocols: Maintain consistency in all experimental parameters, including cell seeding density, treatment duration, and confluence at the time of treatment.
Quantitative Data Summary
The following tables summarize the effective concentrations of butyrate in different colon cancer cell lines as reported in the literature.
Table 1: IC50 Values of Butyrate in Colon Cancer Cell Lines
| Cell Line | 24 hours (mM) | 48 hours (mM) | 72 hours (mM) |
| HCT116 | 1.14[5] | 0.83[5] | 0.86[5] |
| HT-29 | N/D[5] | 2.42[5] | 2.15[5] |
| Caco-2 | N/D[5] | N/D[5] | 2.15[5] |
N/D: Not Determined
Table 2: Butyrate Concentration for Apoptosis Induction in Colon Cancer Cell Lines
| Cell Line | Concentration (mM) | Incubation Time (hours) | Fold Increase in Apoptosis |
| HCT116 | 4 | 24 | 1.9[5] |
| HCT116 | 4 | 48 | 3.1[5] |
| HT-29 | 4 | 24 | 0.5[5] |
| HT-29 | 4 | 48 | 1.7[5] |
| Caco-2 | 4 | 24 | 0.5[5] |
| Caco-2 | 4 | 48 | 0.5[5] |
Experimental Protocols
1. Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth throughout the experiment (e.g., 1 x 10^4 cells/well).[7] Allow cells to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as the CCK-8 assay.[7]
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Plot the percentage of viability against the butyrate concentration and determine the IC50 value.
2. Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Seeding: Seed cells in 6-well plates at a density that prevents confluence during the experiment (e.g., HCT116: 1.6 x 10^5 to 3 x 10^5 cells/well; HT-29: 3.36 x 10^5 to 4.5 x 10^5 cells/well; Caco-2: 1.6 x 10^5 to 2.5 x 10^5 cells/well).[5]
-
Treatment: Treat cells with the desired concentrations of this compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V and 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
3. Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay or a similar method.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., phosphorylated ERK1/2, c-Myc, p21), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Workflow for determining the optimal this compound dosage.
Caption: Butyrate signaling pathway in colon cancer cells.[5]
References
- 1. [Molecular and cellular action of butyrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate alters the expression and activity of cell cycle components in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Scientists Find Butyrate’s Possible Anticancer Potential is Cell-Type Specific : USDA ARS [ars.usda.gov]
- 7. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different molecular events account for butyrate-induced apoptosis in two human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of butyrate-induced hyperpolarization of cultured rat myenteric neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent results in potassium butyrate experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving potassium butyrate.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the potassium salt of butyric acid, a short-chain fatty acid. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs).[1][2] By inhibiting HDACs, butyrate leads to hyperacetylation of histones, which alters chromatin structure and regulates gene expression.[2][3] This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4][5]
2. How should this compound be stored?
This compound should be stored in well-closed containers in a dry, well-ventilated area.[6] It is stable under ordinary conditions of use and storage.[7][8] For cell culture experiments, it is recommended to prepare fresh solutions before each use to ensure consistency, as living organisms can metabolize it.[9]
3. What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound is cell-type specific and depends on the desired outcome (e.g., cell cycle arrest, apoptosis).[10] Concentrations can range from 0.25 mM to 10 mM.[4][5][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
4. How does this compound affect normal versus cancerous cells?
Butyrate can have opposing effects on normal and cancerous colonocytes. It serves as an energy source for normal colonocytes, promoting their proliferation at low concentrations.[4][12] In contrast, in many cancer cell lines, it acts as an HDAC inhibitor, suppressing proliferation and inducing apoptosis.[4][12]
Troubleshooting Guide
Inconsistent or Unexpected Results
Problem: I am observing high variability in my results between experiments.
-
Possible Cause 1: Reagent Instability. this compound solutions, especially in media, can be metabolized by cells or may degrade over time.
-
Solution: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Cell Passage Number and Health. High passage numbers can lead to genetic drift and altered cellular responses. Poor cell health can also affect experimental outcomes.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause 3: Inconsistent Seeding Density. Variations in the initial number of cells can lead to different responses to this compound treatment.
-
Solution: Ensure accurate and consistent cell seeding densities across all wells and experiments.
-
Problem: My cells are dying at concentrations that are reported to be non-toxic in the literature.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound.[10]
-
Solution: Perform a dose-response curve (cytotoxicity assay) for your specific cell line to determine the appropriate concentration range. Start with a broad range of concentrations to identify the IC50.
-
-
Possible Cause 2: Contamination. Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to treatment.
-
Solution: Regularly test your cell cultures for contamination.
-
Issues with Specific Assays
Problem: I am not observing the expected level of apoptosis in my Annexin V/PI assay.
-
Possible Cause 1: Insufficient Treatment Duration or Concentration. The induction of apoptosis is time and dose-dependent.[11][13]
-
Solution: Perform a time-course experiment in addition to a dose-response experiment to identify the optimal conditions for apoptosis induction in your cell line.
-
-
Possible Cause 2: Incorrect Staining Protocol. Issues with the staining procedure can lead to inaccurate results.
-
Possible Cause 3: Apoptosis Pathway Resistance. The cell line may have mutations in key apoptotic pathway proteins.
Problem: I am not seeing changes in gene or protein expression after this compound treatment.
-
Possible Cause 1: Suboptimal Time Point for Analysis. Changes in gene and protein expression are transient.
-
Solution: Perform a time-course experiment to determine the peak time for the expression of your gene or protein of interest.
-
-
Possible Cause 2: Insufficient Concentration. The concentration of this compound may not be high enough to induce significant changes in gene expression.
-
Solution: Refer to your dose-response data and use a concentration that is known to elicit a biological response in your cell line.
-
-
Possible Cause 3: HDAC Inhibitor Specificity. Not all HDAC inhibitors are interchangeable, and different cell types may respond differently to various inhibitors.[17]
-
Solution: If this compound is not effective, consider testing other classes of HDAC inhibitors.
-
Data Presentation: Quantitative Experimental Parameters
The following tables summarize typical quantitative data from this compound experiments to serve as a reference.
Table 1: Effective Concentrations of Butyrate in Different Colon Cancer Cell Lines
| Cell Line | Assay | Concentration (mM) | Incubation Time (hours) | Observed Effect |
| HCT116 | Cell Viability (CCK-8) | 0.25 - 1 | 24 - 144 | Dose-dependent inhibition of proliferation[4] |
| HT-29 | Cell Viability | 2 - 10 | 48 - 72 | Gradual inhibition of cell growth[11] |
| Caco-2 | Apoptosis (Annexin V) | 1 - 10 | 24 - 48 | Induction of apoptosis[15] |
| LoVo | Cell Viability (CCK-8) | 1 | 24 | Significant inhibition of proliferation |
| RKO | Cell Viability (MTT) | 1 - 40 | 24 - 72 | Dose- and time-dependent growth inhibition[18] |
Table 2: IC50 Values of Butyrate in Colon Cancer Cell Lines
| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) |
| HCT116 | 1.14 | 0.83 | 0.86 |
| HT-29 | N/D | 2.42 | 2.15 |
| Caco-2 | N/D | N/D | 2.15 |
| (N/D: Not Determined)[10] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.25, 0.5, 1, 2, 5, 10 mM).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[4][11]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase, avoiding EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.[10][14]
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Regulation of Gene Expression Induced by Butyrate in Colorectal Cancer: Involvement of MicroRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [molbut.com]
- 7. This compound Pure Manufacturers, with SDS [mubychem.com]
- 8. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent | MDPI [mdpi.com]
- 11. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway [mdpi.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Romidepsin offers hope for high-risk neuroblastoma | BioWorld [bioworld.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Potassium Butyrate and Sodium Butyrate Efficacy
A comprehensive review of the available scientific literature reveals a significant focus on the efficacy and mechanisms of sodium butyrate, with a notable absence of direct comparative studies evaluating potassium butyrate versus sodium butyrate. The prevailing understanding in the scientific community is that the biological effects of these salts are primarily attributable to the butyrate anion. Consequently, it is widely inferred that at equimolar concentrations, the efficacy of this compound would be comparable to that of sodium butyrate. This guide, therefore, presents a detailed analysis of the well-documented efficacy of sodium butyrate, which can be considered representative of butyrate's biological activities, supported by extensive experimental data.
I. Overview of Butyrate's Mechanism of Action
Butyrate, a short-chain fatty acid, is a primary product of dietary fiber fermentation by the gut microbiota.[1] Its principal mechanism of action in cellular regulation is the inhibition of histone deacetylases (HDACs).[2][3][4][5][6] By inhibiting HDACs, butyrate promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure. This alteration in chromatin conformation allows for the transcriptional activation of various genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[2][6]
II. Comparative Efficacy in Cellular Processes
While direct comparative data is lacking, the extensive research on sodium butyrate provides a strong foundation for understanding the potential efficacy of this compound. The following sections detail the quantitative effects of sodium butyrate on key cellular functions.
A. Inhibition of Cancer Cell Proliferation and Viability
Sodium butyrate has been extensively shown to inhibit the proliferation and reduce the viability of various cancer cell lines in a dose- and time-dependent manner.
| Cell Line | Treatment Concentration (mM) | Treatment Duration (hours) | % Decrease in Cell Viability | Reference |
| HCT116 (Colon Cancer) | 2 | 48 | 81% | [7] |
| HCT116 (Colon Cancer) | 4 | 48 | 89% | [7] |
| HT-29 (Colon Cancer) | 2 | 48 | 49% | [7] |
| HT-29 (Colon Cancer) | 4 | 48 | 58% | [7] |
| Caco-2 (Colon Cancer) | 2 | 48 | 29% | [7] |
| Caco-2 (Colon Cancer) | 4 | 48 | 42% | [7] |
| MCF-7 (Breast Cancer) | 5 | 48 | 27% | [8] |
| MCF-7 (Breast Cancer) | 10 | 48 | 40% | [8] |
| MDA-MB-468 (Breast Cancer) | 5 | 48 | 30% | [8] |
| MDA-MB-468 (Breast Cancer) | 10 | 48 | 43% | [8] |
| IPEC-J2 (Porcine Intestinal Epithelial) | 5 | Not Specified | Significant Decrease | [9][10] |
| IPEC-J2 (Porcine Intestinal Epithelial) | 10 | Not Specified | Significant Decrease | [9][10] |
B. Induction of Apoptosis in Cancer Cells
A key mechanism of butyrate's anti-cancer effect is the induction of apoptosis, or programmed cell death.
| Cell Line | Treatment Concentration (mM) | Treatment Duration (hours) | Observation | Reference |
| HT-29 and SW480 (Colon Cancer) | 1.25, 2.5, 5 | 48 | Significant increase in apoptosis | [11] |
| HCT116 (Colon Cancer) | 10 | 24 | Induction of apoptosis | [12] |
| Huh 7 (Hepatic Cancer) | Not Specified | Not Specified | Induction of apoptosis via ROS production | [13] |
| AGS and MKN45 (Gastric Cancer) | Not Specified | Not Specified | Increased expression of caspase-3 and DAPK1/2 | [14] |
| HCT116 and HT29 (Colon Cancer) | 0.5, 2 with 100 ng/ml TRAIL | Not Specified | Markedly increased accumulation of sub-G1 phase | [15] |
C. Anti-inflammatory Effects
Sodium butyrate exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.
| Model System | Treatment | Observation | Reference |
| Broilers (in vivo) | Sodium Butyrate Supplementation | Decreased expression of IL-1β, IL-6, and TNF-α | [16][17] |
| Human Gut Lamina Propria CD4 T cells | 0.25 and 0.5 mM Butyrate | Reduced T cell proliferation and activation | [18] |
| THP-1 Cells (in vitro) | Sodium Butyrate | Reduced expression of NLRP3 and Caspase-1 | [19] |
| CKD Rats (in vivo) | Sodium Butyrate in drinking water | Decreased circulating LPS levels | [20] |
III. Signaling Pathways Modulated by Butyrate
Butyrate exerts its pleiotropic effects by influencing multiple signaling pathways.
Caption: Butyrate's multifaceted signaling pathways.
IV. Experimental Protocols
A. Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of butyrate on cancer cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5x103 to 1x104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of sodium butyrate (e.g., 0, 1, 5, 10, 25, 50 µM) for different time points (e.g., 24, 48, 72 hours).[21]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Caption: Workflow for MTT cell viability assay.
B. Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by butyrate.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of sodium butyrate for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late apoptotic cells.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
V. Pharmacokinetic Profile of Sodium Butyrate
A pharmacokinetic study in humans provides insights into the bioavailability of sodium butyrate.[22]
| Parameter | Sodium Butyrate (NaB) | Reference |
| AUC0-210 (µg/mL/min) | 144 ± 214 | [22] |
| Cmax (µg/mL) | 2.51 ± 4.13 | [22] |
| Tmax (min) | 22.5 ± 7.91 | [22] |
AUC: Area under the curve, Cmax: Maximum concentration, Tmax: Time to maximum concentration.
VI. Conclusion
The available scientific evidence strongly supports the role of sodium butyrate as a potent modulator of cellular processes, primarily through its action as an HDAC inhibitor. It demonstrates significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and exerting anti-inflammatory effects. While direct experimental comparisons with this compound are currently unavailable, the fundamental role of the butyrate anion suggests that the efficacy of this compound is likely to be analogous to that of sodium butyrate at equivalent molar concentrations. The choice between these two salts in a research or therapeutic context may therefore be guided by factors such as formulation requirements, desired cation, and solubility characteristics rather than anticipated differences in their core biological activity. Further research directly comparing the two salts would be beneficial to definitively confirm this supposition.
References
- 1. mdpi.com [mdpi.com]
- 2. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | Sodium butyrate in both prevention and supportive treatment of colorectal cancer [frontiersin.org]
- 13. Butyrate induces ROS-mediated apoptosis by modulating miR-22/SIRT-1 pathway in hepatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium butyrate-induced DAPK-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Functional Comparison of Clostridium butyricum and Sodium Butyrate Supplementation on Growth, Intestinal Health, and the Anti-inflammatory Response of Broilers [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium Butyrate Attenuates AGEs-Induced Oxidative Stress and Inflammation by Inhibiting Autophagy and Affecting Cellular Metabolism in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sodium butyrate ameliorates insulin resistance and renal failure in CKD rats by modulating intestinal permeability and mucin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Potassium Butyrate and Other Short-Chain Fatty Acids in Scientific Research
Introduction
Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms that are produced in the colon by the anaerobic fermentation of dietary fibers by the gut microbiota.[1][2][3] The most abundant of these—acetate (C2), propionate (C3), and butyrate (C4)—serve as critical signaling molecules and energy sources, influencing a wide range of physiological processes from gut health to systemic immunity and metabolism.[2][3][4]
Butyrate, in particular, has garnered significant scientific interest for its potent biological activities, including the inhibition of histone deacetylases (HDACs) and profound anti-inflammatory effects.[1][5][6] In research and clinical settings, butyrate is typically administered as a salt, such as sodium or potassium butyrate. While most studies refer to the effects of the butyrate anion itself without specifying the cation, it is the butyrate molecule that is primarily responsible for the observed biological activity. This guide provides an objective comparison of butyrate with other major SCFAs—propionate and acetate—supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Comparative Analysis of SCFA Functionality
Histone Deacetylase (HDAC) Inhibition
A primary mechanism through which butyrate exerts its influence on gene expression is by inhibiting HDAC enzymes, leading to the hyperacetylation of histones and a more open chromatin structure.[6][7] This epigenetic modification alters the transcription of various genes involved in cell cycle regulation, apoptosis, and inflammation.[5]
Quantitative Data Summary
| Short-Chain Fatty Acid | HDAC Inhibitory Potency (IC50) | Key Findings | References |
| Butyrate | 0.09 mM (in nuclear extracts) | The most potent SCFA inhibitor of HDACs. | [1] |
| Significant inhibition at 1-2 mM in whole-cell assays. | Effective at physiologically relevant concentrations. | [4] | |
| Propionate | ~2-fold less potent than butyrate in nuclear extracts. | Moderate HDAC inhibitory activity. | [1] |
| ~10-fold less potent than butyrate in whole-cell assays. | Reduced intracellular bioavailability compared to butyrate. | [1] | |
| Valerate (C5) | Less effective than butyrate. | Non-branching SCFAs with 3-5 carbons are the best inhibitors. | [1][6] |
| Acetate | Ineffective / No significant activity. | Lacks significant HDAC inhibitory function. | [1][4] |
Experimental Protocol: HDAC Activity Assay in Nuclear Extracts
The inhibitory effect of SCFAs on HDAC activity is commonly quantified using a fluorometric assay with nuclear extracts from cell lines like HT-29 human colon carcinoma cells.
-
Nuclear Extract Preparation: HT-29 cells are cultured and harvested. The cell pellets are lysed, and nuclei are isolated through centrifugation. The nuclei are then lysed to release nuclear proteins, including HDACs.
-
HDAC Assay: The assay is performed in a 96-well plate format.
-
Nuclear extract is incubated with a fluorogenic HDAC substrate, such as tert-butoxycarbonyl-lysine(acetylated)-4-amino-7-methylcoumarin (Boc-Lys(Ac)-AMC).
-
Varying concentrations of SCFAs (e.g., butyrate, propionate, acetate) are added to the wells.
-
The mixture is incubated to allow for the deacetylation reaction.
-
A developer solution (containing a protease like trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorescent product (7-amino-4-methylcoumarin).
-
-
Quantification: The fluorescence is measured using a fluorometer. The IC50 value, the concentration of an inhibitor where the response is reduced by half, is calculated by plotting the fluorescence intensity against the logarithm of the SCFA concentration.[1]
Signaling Pathway Visualization
Caption: Butyrate inhibits HDAC, leading to histone hyperacetylation and altered gene transcription.
Anti-inflammatory Effects
SCFAs are potent modulators of the immune system, primarily exerting anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and modulating cytokine production.[8][9][10]
Quantitative Data Summary
| Short-Chain Fatty Acid | Effect on Pro-inflammatory Mediators (TNF-α, IL-6, NO) | Effect on Anti-inflammatory Cytokines (IL-10) | Key Findings | References |
| Butyrate | Strong Suppression | Enhancement | Most potent SCFA in suppressing LPS-stimulated pro-inflammatory mediators. | [9][11] |
| Propionate | Suppression | Variable (some studies show enhancement) | Generally less potent than butyrate but more effective than acetate. | [9] |
| Acetate | Weak Suppression / No Effect | Variable / No Effect | The least potent SCFA in modulating inflammatory mediators. | [9] |
Experimental Protocol: Cytokine Measurement in Stimulated Immune Cells
This method assesses the ability of SCFAs to modulate cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture and Treatment: Immune cells are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound, propionate, or acetate for a defined period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of cytokines. A control group without LPS stimulation is also maintained.
-
Incubation: The cells are incubated for a period sufficient for cytokine production and secretion (e.g., 12-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation to pellet the cells.
-
Cytokine Quantification: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine. The results are read on a plate reader and concentrations are calculated based on a standard curve.[9]
Signaling Pathway Visualization
Caption: Butyrate can suppress inflammation by inhibiting key steps in the NF-κB signaling pathway.
Gut Barrier Function
SCFAs, particularly butyrate, are crucial for maintaining the integrity of the intestinal epithelial barrier. They provide energy to colonocytes and regulate the expression and assembly of tight junction proteins that seal the space between epithelial cells.[5][12]
Quantitative Data Summary
| Short-Chain Fatty Acid | Effect on Transepithelial Electrical Resistance (TER) | Effect on Permeability (e.g., FITC-dextran) | Key Findings | References |
| Butyrate | Increase (at 1-10 mM) | Decrease (at 1-10 mM) | Enhances barrier function at low concentrations. | [11][12] |
| Decrease (at 50-100 mM) | Increase (at 50-100 mM) | High concentrations can be detrimental to barrier integrity. | [11][12] | |
| Propionate / Acetate | Less studied, generally considered less effective than butyrate. | Less studied. | Butyrate is the primary SCFA associated with direct enhancement of barrier function. | [12] |
Experimental Protocol: Calcium Switch Assay for Tight Junction Assembly
This assay is used to study the dynamics of tight junction formation and the influence of SCFAs on this process in epithelial cell monolayers (e.g., Caco-2 cells).
-
Cell Culture: Caco-2 cells are grown on semi-permeable Transwell inserts until they form a confluent monolayer.
-
Calcium Depletion: The culture medium is replaced with a calcium-free medium for a short period (e.g., 2-4 hours). The lack of extracellular calcium causes the disassembly of tight junctions and a sharp drop in Transepithelial Electrical Resistance (TER).
-
Calcium Re-addition (The "Switch"): The calcium-free medium is replaced with a normal, calcium-containing medium to allow for the re-assembly of tight junctions. This medium is supplemented with either a control vehicle or different SCFAs (e.g., 2 mM this compound).
-
Monitoring Re-assembly: TER is measured at regular intervals (e.g., every hour for 6-12 hours) using an epithelial volt-ohm meter.
-
Analysis: The rate of TER recovery is calculated. A faster and more complete recovery of TER in the presence of an SCFA indicates that it facilitates the assembly of tight junctions.[13]
Experimental Workflow Visualization
Caption: Workflow for a calcium switch assay to test SCFA effects on tight junction assembly.
Metabolic Regulation & Receptor Activation
SCFAs act as signaling molecules by activating G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41). Their differential activation influences host metabolism, including glucose homeostasis, lipolysis, and appetite regulation.[2][14]
Quantitative Data Summary
| Short-Chain Fatty Acid | Receptor Potency (FFAR2/GPR43) | Receptor Potency (FFAR3/GPR41) | Metabolic Effects | References |
| Butyrate | Less potent than acetate/propionate | Equipotent with propionate | Protects against diet-induced obesity; improves glucose tolerance. | [2][14] |
| Propionate | Equipotent with acetate | Equipotent with butyrate | Protects against diet-induced obesity; improves glucose tolerance; may reduce food intake. | [2][14] |
| Acetate | Equipotent with propionate | Less potent than butyrate/propionate | Less effective than butyrate and propionate in preventing obesity and improving glucose tolerance. | [2][14] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo experiment assesses the effect of SCFA supplementation on glucose metabolism in a diet-induced obesity model.
-
Animal Model: Mice are fed a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.
-
Supplementation: One group continues on the HFD (control), while other groups receive the HFD supplemented with an SCFA (e.g., butyrate, propionate, or acetate in drinking water or feed) for a specified duration (e.g., 4 weeks).
-
Fasting: Prior to the test, mice are fasted overnight (e.g., 12-16 hours) but have free access to water.
-
Baseline Glucose: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Challenge: A concentrated glucose solution is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: The data are plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC in the SCFA-supplemented groups compared to the control indicates improved glucose tolerance.[2]
Conclusion
While acetate, propionate, and butyrate all contribute to host health, butyrate exhibits distinct and often more potent effects in several key areas of research. It is the most powerful SCFA inhibitor of histone deacetylases and demonstrates superior anti-inflammatory properties.[1][9] Furthermore, butyrate plays a primary role in enhancing intestinal barrier function, a critical aspect of gut health.[12] In metabolic regulation, both butyrate and propionate show greater efficacy than acetate in mitigating diet-induced obesity and improving glucose homeostasis.[2] The differential activities of these SCFAs are partly explained by their varying potencies at the FFAR2 and FFAR3 receptors.[14] For researchers, it is crucial to consider these differences when designing experiments and interpreting data. While many studies use sodium butyrate, the functional effects are attributed to the butyrate anion, and thus the findings are broadly applicable to other salt forms like this compound. Future research should continue to dissect the specific and synergistic effects of these vital microbial metabolites.
References
- 1. gsartor.org [gsartor.org]
- 2. Butyrate and Propionate Protect against Diet-Induced Obesity and Regulate Gut Hormones via Free Fatty Acid Receptor 3-Independent Mechanisms | PLOS One [journals.plos.org]
- 3. New Insights into Synergistic Boosts in SCFA Production Across Health Conditions Induced by a Fiber Mixture [mdpi.com]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Diet-Modulated Butyrate Production on Intestinal Barrier Function and Inflammation | MDPI [mdpi.com]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. The Short Chain Fatty Acids, Butyrate and Propionate, have Differential Effects on the Motility of the Guinea Pig Colon - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of potassium butyrate and other HDAC inhibitors.
This guide provides a comparative analysis of potassium butyrate and other prominent histone deacetylase (HDAC) inhibitors for researchers, scientists, and drug development professionals. We will explore their mechanisms of action, comparative efficacy supported by experimental data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided.
Introduction to Histone Deacetylases (HDACs) and Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription.[1] Eighteen human HDACs have been identified, categorized into four classes based on their homology to yeast enzymes.[3][4]
-
Class I (HDAC1, 2, 3, 8): Primarily located in the nucleus and ubiquitously expressed.[3]
-
Class II: Subdivided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10), which can shuttle between the nucleus and cytoplasm.[4][5]
-
Class III (Sirtuins): Require NAD+ as a cofactor and are not inhibited by classical HDAC inhibitors like this compound.[3]
-
Class IV (HDAC11): Shares features with both Class I and II enzymes.[4][5]
HDAC inhibitors are a diverse group of compounds that block the activity of these enzymes, leading to hyperacetylation of histones and non-histone proteins. This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making them promising therapeutic agents, particularly in oncology.[3][6] To date, several HDAC inhibitors have been approved by the U.S. Food and Drug Administration (FDA) for cancer treatment, including Vorinostat, Romidepsin, and Panobinostat.[1]
This compound: A Natural Short-Chain Fatty Acid HDAC Inhibitor
This compound is the potassium salt of butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon.[6] Beyond its well-documented role in maintaining gut health and serving as an energy source for colonocytes, butyrate is a well-established inhibitor of Class I and Class IIa HDACs.[7][8][9] Its ability to modulate gene expression through HDAC inhibition underpins its therapeutic potential in a wide range of diseases, from cancer to inflammatory conditions and metabolic disorders.[6][9][10] However, its clinical application can be limited by a short half-life and rapid metabolism in the liver.[10]
Comparative Analysis of HDAC Inhibitors
HDAC inhibitors are structurally classified into several groups, each with different properties and selectivities. The main classes include short-chain fatty acids (like butyrate), hydroxamic acids, cyclic peptides, and benzamides.[3]
Data Presentation: Performance Comparison
The efficacy of HDAC inhibitors is often measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce HDAC activity by 50%. Lower IC50 values denote higher potency. The following tables summarize the IC50 values for this compound (data often reported for sodium butyrate) and other representative HDAC inhibitors.
Table 1: IC50 Values of Various HDAC Inhibitors in Cancer Cell Lines
| Inhibitor | Chemical Class | Cancer Cell Line | IC50 (approximate) |
|---|---|---|---|
| Sodium Butyrate | Short-Chain Fatty Acid | - | ~0.80 mM[11] |
| Vorinostat (SAHA) | Hydroxamic Acid | A549 (Lung) | ~2 µM[12] |
| Panobinostat (LBH589) | Hydroxamic Acid | HL60 (Leukemia) | ~20 nM[12] |
| Belinostat (PXD101) | Hydroxamic Acid | A2780 (Ovarian) | ~400 nM[12] |
| Romidepsin (FK228) | Cyclic Peptide | Jurkat (T-cell Lymphoma) | ~1 nM[12] |
| Entinostat (MS-275) | Benzamide | MCF-7 (Breast) | ~1000 nM[12] |
| Valproic Acid (VPA) | Short-Chain Fatty Acid | - | ~0.5-1 mM[8] |
Note: IC50 values can vary significantly depending on the cell line and specific assay conditions used.[12]
Table 2: Selectivity of HDAC Inhibitors Against Different HDAC Isoforms
| Inhibitor | Target HDAC Classes | Notes |
|---|---|---|
| Butyrate | Class I, Class IIa[8][13] | Non-selective within these classes. Does not inhibit HDAC6 and HDAC10.[11] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV)[13] | A broad-spectrum inhibitor. |
| Trichostatin A (TSA) | Pan-HDAC (Class I, II, IV)[13] | Potent, non-selective inhibitor.[1] |
| Entinostat (MS-275) | Class I[13] | Selective for HDAC1, 2, and 3.[3] |
| Romidepsin | Class I (esp. HDAC1, 2)[3] | A potent Class I selective inhibitor. |
| Valproic Acid (VPA) | Class I, Class IIa[8][13] | Relatively low potency compared to other classes.[3] |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their effects by altering the acetylation status of a wide array of proteins, thereby influencing numerous cellular signaling pathways.
General Mechanism of HDAC Inhibition
The primary mechanism involves the accumulation of acetylated histones, which leads to a more relaxed chromatin state, facilitating the transcription of genes that may have been silenced. This includes tumor suppressor genes like p21 and pro-apoptotic genes.[3][14]
Caption: General mechanism of HDAC inhibition leading to chromatin relaxation.
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors, including butyrate, influence critical pathways that control cell fate.
-
Cell Cycle Arrest: A common effect is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, often at the G1/S or G2/M phase.[3][6] This is frequently mediated through the stabilization of the p53 tumor suppressor protein.[3]
-
Apoptosis Induction: HDAC inhibitors can trigger both intrinsic and extrinsic apoptosis pathways by upregulating pro-apoptotic proteins (e.g., Bim) and death receptors (e.g., DR5).[3]
-
Non-Histone Targets: Many non-histone proteins are also targets. For example, inhibiting HDAC6 leads to the hyperacetylation of HSP90, disrupting its chaperone function and leading to the degradation of client proteins crucial for cancer cell survival.[3][15]
Caption: Key signaling pathways affected by HDAC inhibitors.
Experimental Protocols
Reproducibility in evaluating HDAC inhibitors relies on standardized experimental methodologies. Below are detailed protocols for common assays.
Experimental Workflow Overview
A typical workflow for assessing a novel HDAC inhibitor involves a series of in vitro assays to determine its efficacy and mechanism of action.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of an HDAC inhibitor that inhibits cell growth by 50% (IC50).[12][16]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for adherence.[12]
-
Treatment: Treat the cells with a range of serial dilutions of the HDAC inhibitor (e.g., from 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.[16]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.[12][17]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the extent of apoptosis induced by the HDAC inhibitor.[12][16]
Methodology:
-
Cell Treatment: Treat cells with the HDAC inhibitor at its determined IC50 concentration for a defined period (e.g., 24 or 48 hours).[16]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[16]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells).[16]
-
Incubation: Incubate the cell suspension in the dark for 15-20 minutes.[16]
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[16]
Protocol 3: HDAC Enzyme Activity Assay (Fluorometric)
Objective: To measure the direct inhibitory effect of a compound on HDAC enzyme activity.[17][18]
Methodology:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified HDAC enzyme (e.g., from HeLa nuclear extracts), and varying concentrations of the inhibitor.[17]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) to allow for binding.[19]
-
Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine).[17]
-
Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes). During this time, the HDAC enzyme will deacetylate the substrate.[17]
-
Developer Addition: Stop the reaction by adding a developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorophore.[17]
-
Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 440-465 nm).[16][17]
-
Calculation: The fluorescence signal is proportional to the HDAC activity. Plot the activity against the inhibitor concentration to determine the enzymatic IC50.
References
- 1. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [molbut.com]
- 8. researchgate.net [researchgate.net]
- 9. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 19. pubs.acs.org [pubs.acs.org]
Validating Potassium Butyrate's Impact on Gene Expression: A Comparative Guide to qPCR Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of potassium butyrate's effects on gene expression with other histone deacetylase (HDAC) inhibitors, focusing on validation using quantitative real-time PCR (qPCR). Experimental data, detailed protocols, and pathway visualizations are presented to support your research and development endeavors.
This compound, a short-chain fatty acid, is a well-established histone deacetylase (HDAC) inhibitor that modulates gene expression, influencing a wide range of cellular processes including cell cycle progression, apoptosis, and inflammation. Its ability to alter the epigenetic landscape makes it a compound of significant interest in therapeutic research. Quantitative PCR is a crucial technique for validating the specific gene expression changes induced by this compound, offering high sensitivity and specificity.
Performance Comparison: this compound vs. Other HDAC Inhibitors
This compound, and its sodium salt which is often used interchangeably in research, elicits distinct gene expression profiles compared to other HDAC inhibitors like Trichostatin A (TSA). While both are potent HDAC inhibitors, their effects on specific genes can differ, likely due to variations in their chemical structure, cellular uptake, and off-target effects.
Below is a summary of comparative studies on the effects of butyrate and TSA on the expression of key cell cycle regulatory genes.
| Gene | Treatment | Cell Line | Fold Change in Expression (relative to control) | Reference |
| p21 (CDKN1A) | Sodium Butyrate (5 mM) | HT-29 (Human Colorectal Adenocarcinoma) | Upregulated | [1][2] |
| Trichostatin A (1 µM) | HT-29 (Human Colorectal Adenocarcinoma) | Upregulated | [1][2] | |
| Cyclin D1 (CCND1) | Sodium Butyrate (5 mM) | HT-29 (Human Colorectal Adenocarcinoma) | mRNA downregulated, protein level unchanged | [1][2] |
| Trichostatin A (1 µM) | HT-29 (Human Colorectal Adenocarcinoma) | mRNA downregulated, protein level unchanged | [1][2] | |
| Sodium Butyrate | Vascular Smooth Muscle Cells | Upregulated | ||
| Trichostatin A | Vascular Smooth Muscle Cells | Downregulated | ||
| Cyclin D3 (CCND3) | Sodium Butyrate (5 mM) | HT-29 (Human Colorectal Adenocarcinoma) | mRNA unchanged, protein level upregulated | [1][2] |
| Trichostatin A (1 µM) | HT-29 (Human Colorectal Adenocarcinoma) | mRNA unchanged, protein level upregulated | [1][2] |
Note: The data presented for HT-29 cells are based on semi-quantitative RT-PCR and Western blot analysis. The differential regulation of Cyclin D1 in vascular smooth muscle cells highlights the cell-type specific effects of these inhibitors.
Experimental Protocols
Validating gene expression changes induced by this compound using qPCR requires a meticulous and standardized workflow.
Experimental Workflow
Detailed qPCR Protocol
1. Cell Culture and Treatment:
-
Seed cells (e.g., HT-29, HCT-116) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-5 mM) or a vehicle control for a specified duration (e.g., 24-48 hours).
2. RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
3. RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
-
Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
5. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green or probe-based master mix.
-
Perform qPCR using a real-time PCR detection system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR Green): To verify the specificity of the amplified product.
-
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Primer Sequences for qPCR
The following table provides examples of validated primer sequences for human genes commonly regulated by butyrate.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| p21 (CDKN1A) | AGGTGGACCTGGAGACTCTCAG | TCCTCTTGGAGAAGATCAGCCG | |
| BCL2 | TCGCCCTGTGGATGACTGA | CAGAGACAGCCAGGAGAAATCA | |
| IL-6 | CCCCTCAGCAAGCAGTCA | GCTGGAGGTCTGGAGGAACT | |
| HDAC1 | GAGCGGTGATGAGGATGAGG | CAGCATCAGTTCTCATCCATAGG | |
| HDAC2 | ATGCAGATGCAGAGATTCAAGG | TGGTTGATGAGCTGTTTCAAGG | |
| HDAC8 | AAGGAGGCAGATGTTGGAGTT | TCCACGATGTTCTTGTAGCTGT | [3] |
| GAPDH (Reference) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating key signaling pathways. As an HDAC inhibitor, its primary mechanism involves increasing histone acetylation, leading to a more open chromatin structure and altered gene transcription. Additionally, butyrate can act as a signaling molecule by binding to cell surface G-protein coupled receptors (GPCRs).
Inhibition of NF-κB Signaling Pathway
Butyrate can suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. One mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A), which can lead to the inhibition of NF-κB activation and subsequent downregulation of inflammatory gene expression.[4][5][6][7]
References
- 1. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium butyrate on HDAC8 mRNA expression in colorectal cancer cell lines and molecular docking study of LHX1 - sodium butyrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti- proliferative Power of Potassium Butyrate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-proliferative effects of potassium butyrate. Through a detailed comparison with other alternatives, supported by experimental data, this document serves as a crucial resource for evaluating its therapeutic potential.
This compound, a short-chain fatty acid, has garnered significant attention in cancer research for its ability to inhibit the growth of tumor cells. This guide delves into the mechanisms behind its anti-proliferative effects, presents comparative data against other compounds, and provides detailed experimental protocols for validation.
Comparative Anti-Proliferative Efficacy
Butyrate, in the form of its sodium or potassium salt, has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which in turn alters chromatin structure and reactivates tumor suppressor genes that are often silenced in cancer cells.[4]
The efficacy of butyrate can be cell-type specific.[5][6] For instance, studies on colon cancer cell lines have shown varying sensitivities to butyrate-induced growth inhibition.[5] The anti-proliferative effects are often dose-dependent, with higher concentrations leading to greater inhibition of cell growth and induction of apoptosis.[7]
| Cell Line | Compound | Concentration | Effect | Reference |
| HCT-116 (Colon Cancer) | Sodium Butyrate | 0.25 mM - 1 mM | Significant dose-dependent inhibition of proliferation.[8] | [8] |
| HT-29 (Colon Cancer) | Sodium Butyrate | Not Specified | Resulted in apoptosis, decreased cell proliferation, colony formation and cell invasion.[2] | [2] |
| Caco-2 (Colon Cancer) | Sodium Butyrate | Not Specified | Resulted in apoptosis, decreased cell proliferation, colony formation and cell invasion.[2] | [2] |
| MCF-7 (Breast Cancer) | Butyrate | Not Specified | Demonstrated anti-cancer effects.[1] | [1] |
| U937 (Leukemia) | Butyrate | Not Specified | Decreased cell viability by 60%.[1] | [1] |
| DU145 (Prostate Cancer) | Butyrate | Not Specified | Triggered apoptosis.[1] | [1] |
| AGS (Gastric Cancer) | Sodium Butyrate | 4.0 mM | Inhibited growth by 81.54%.[9] | [9] |
| AsPC-1 (Pancreatic Cancer) | Sodium Butyrate | Not Specified | Down-regulated HDACs, up-regulated tumor suppressor genes, inhibited cell growth and induced apoptosis.[10] | [10] |
Signaling Pathways Modulated by Butyrate
The anti-proliferative and pro-apoptotic effects of butyrate are mediated through the modulation of several key signaling pathways.
One of the central mechanisms is the induction of cell cycle arrest , often at the G0/G1 or G1/S phase.[7][11] This is achieved by altering the expression of cell cycle regulatory proteins, such as upregulating p21 and downregulating cyclins and cyclin-dependent kinases (CDKs).[1][11][12]
Butyrate also potently induces apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic pathways.[1][13] It can increase the ratio of pro-apoptotic proteins (like Bax and Bak) to anti-apoptotic proteins (like Bcl-2 and Bcl-xl), leading to the release of cytochrome c from mitochondria and the activation of caspases.[1][14]
Furthermore, butyrate has been shown to influence other critical pathways involved in cancer progression, including the inhibition of the pro-proliferative ERK1/2-c-Myc pathway and the modulation of the Wnt/β-catenin signaling pathway.[5][15]
Experimental Protocols
To enable cross-validation of the anti-proliferative effects of this compound, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO, isopropanol)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]
Apoptosis Assay (Caspase-3 Activity)
Activation of caspase-3 is a key event in the execution phase of apoptosis.[11]
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the proliferation assay.
-
Cell Lysis: After treatment, harvest and lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: Incubate a standardized amount of protein from each sample with the caspase-3 substrate.
-
Absorbance Measurement: Measure the absorbance of the resulting colorimetric product, which is proportional to the caspase-3 activity.
Conclusion
This compound demonstrates significant anti-proliferative effects against a range of cancer cell types, primarily through its action as an HDAC inhibitor. Its ability to induce cell cycle arrest and apoptosis by modulating key signaling pathways underscores its potential as a therapeutic agent. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings. Further investigation into the cell-type specific responses and in vivo efficacy of this compound is warranted to fully elucidate its clinical utility in cancer treatment.
References
- 1. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways [mdpi.com]
- 3. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Scientists Find Butyrate’s Possible Anticancer Potential is Cell-Type Specific : USDA ARS [ars.usda.gov]
- 7. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The postbiotic sodium butyrate synergizes the antiproliferative effects of dexamethasone against the AGS gastric adenocarcinoma cells [frontiersin.org]
- 10. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate-induced apoptosis and cell cycle arrest in bovine kidney epithelial cells: involvement of caspase and proteasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate Inhibits Deoxycholic-Acid-Resistant Colonic Cell Proliferation via Cell Cycle Arrest and Apoptosis: A Potential Pathway Linking Dietary Fiber to Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butyrate induces ROS-mediated apoptosis by modulating miR-22/SIRT-1 pathway in hepatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Immunomodulatory Effects of Butyrate Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota, is a key molecule in maintaining intestinal homeostasis and modulating the immune system. Its immunomodulatory properties, primarily attributed to its function as a histone deacetylase (HDAC) inhibitor, have garnered significant interest for therapeutic applications in inflammatory and autoimmune diseases. Butyrate is commonly available in salt forms, with sodium butyrate being the most extensively studied. This guide provides a comparative overview of the immunomodulatory effects of different butyrate salts, including sodium butyrate, calcium butyrate, and magnesium butyrate, based on available experimental data.
While sodium butyrate is the most researched form, the primary distinction between different butyrate salts lies in the mineral ion bound to the butyric acid. For many biological effects, the butyrate anion is the active component, and different salt forms are expected to have similar immunomodulatory activities. However, differences in solubility, stability, and bioavailability may influence their efficacy.[1][2][3] It is important to note that direct comparative studies on the immunomodulatory effects of these salts are limited, and much of the available data for calcium and magnesium butyrate is anecdotal or focuses on aspects other than direct immune response.
Core Mechanisms of Butyrate's Immunomodulatory Action
Butyrate exerts its effects on the immune system through several key mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, leading to hyperacetylation of histones and other proteins. This epigenetic modification alters gene expression, often resulting in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory pathways.[4][5]
-
NF-κB Pathway Inhibition: A crucial transcription factor that governs the expression of numerous pro-inflammatory genes, Nuclear Factor-kappa B (NF-κB), is a primary target of butyrate. By preventing the degradation of IκBα, an inhibitor of NF-κB, butyrate blocks the nuclear translocation and activity of NF-κB, thereby reducing the production of inflammatory cytokines.[6][7][8]
-
G-Protein-Coupled Receptor (GPCR) Activation: Butyrate can signal through GPCRs, such as GPR109A and GPR43, expressed on various immune cells, although some studies suggest that its anti-inflammatory effects on macrophages can be independent of these receptors.[4]
Below is a diagram illustrating the primary signaling pathways influenced by butyrate.
Comparative Data on Immunomodulatory Effects
The following tables summarize the available quantitative data on the effects of different butyrate salts on key immunological parameters. Due to the limited number of direct comparative studies, data is primarily presented for sodium butyrate, with available information for other salts included for context.
Table 1: Effects on Cytokine Production
| Butyrate Salt | Cell Type | Stimulant | Concentration | Cytokine | Effect | Reference |
| Sodium Butyrate | Bovine Macrophages | LPS | 0.25 - 1 mM | IL-1β, IL-6 | ↓ | [7] |
| RAW 264.7 Macrophages | LPS | 100 µM, 500 µM | TNF-α, IL-6, IL-12 | ↓ | [7] | |
| RAW 264.7 Macrophages | LPS | 100 µM, 500 µM | IL-10 | ↑ | [7] | |
| Human PBMC | LPS | 2 mM | TNF-α, IL-1β, IL-6 | ↓ | [6] | |
| Calcium Butyrate | Rat Colon (in vivo) | DNBS-induced colitis | 10, 30 mg | Pro-inflammatory markers | ↓ | |
| Magnesium Butyrate | N/A | N/A | N/A | N/A | No direct experimental data found on immunomodulatory effects. | N/A |
↓ indicates a decrease in production, while ↑ indicates an increase. N/A: Not Available in the reviewed literature.
Table 2: Effects on Immune Cell Phenotype and Function
| Butyrate Salt | Immune Cell Type | Effect | Mechanism | Reference |
| Sodium Butyrate | Macrophages | Promotes M2 (anti-inflammatory) polarization | HDAC inhibition | [4] |
| Inhibits M1 (pro-inflammatory) polarization | NF-κB inhibition | [6] | ||
| T Cells | Induces regulatory T cells (Tregs) | Enhances Foxp3 expression via histone acetylation | [4] | |
| Suppresses Th1 and Th17 differentiation | - | [9] | ||
| Calcium Butyrate | N/A | No direct experimental data found on specific immune cell phenotypes. | N/A | N/A |
| Magnesium Butyrate | N/A | No direct experimental data found on specific immune cell phenotypes. | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in the literature.
Protocol 1: In Vitro Macrophage Activation and Cytokine Measurement (Sodium Butyrate)
This protocol is adapted from studies investigating the effect of sodium butyrate on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sodium Butyrate solution
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, IL-12, and IL-10
-
Reagents for Western blotting or qPCR
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Plating: Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with desired concentrations of sodium butyrate (e.g., 100 µM and 500 µM) for 2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C for cytokine analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, IL-12, and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[7]
-
NF-κB Activation Analysis: Lyse the remaining cells to extract protein or RNA. Analyze the phosphorylation of IκBα and the p65 subunit of NF-κB by Western blotting to assess NF-κB activation. Alternatively, perform qPCR to measure the expression of NF-κB target genes.[7]
Protocol 2: In Vitro T Cell Proliferation Assay (General Butyrate Application)
This protocol can be adapted to assess the effect of different butyrate salts on T cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
CD4+ T cell isolation kit
-
RPMI-1640 medium with 10% FBS
-
Butyrate salt solution (Sodium, Calcium, or Magnesium)
-
Anti-CD3/CD28 antibodies or beads
-
Proliferation dye (e.g., CFSE)
-
Flow cytometer
Procedure:
-
T Cell Isolation: Isolate CD4+ T cells from PBMCs or splenocytes using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit.
-
Labeling: Label the isolated T cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Culture and Treatment: Culture the labeled T cells in complete RPMI-1640 medium. Add the desired concentrations of the specific butyrate salt to the cell cultures.
-
Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies or beads to induce proliferation.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the proliferation dye using a flow cytometer. The decrease in fluorescence intensity corresponds to the number of cell divisions.
Discussion and Future Directions
The available evidence strongly supports the immunomodulatory potential of butyrate, with sodium butyrate being the most characterized salt. It demonstrates consistent anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and promoting a regulatory immune environment.[4][6][7]
While it is plausible that calcium and magnesium butyrate exert similar effects due to the shared butyrate anion, the lack of direct comparative studies is a significant knowledge gap. The choice of a particular butyrate salt for research or therapeutic development may depend on factors beyond its direct immunomodulatory activity, such as:
-
Bioavailability and Stability: Differences in solubility and stability could affect how effectively butyrate is delivered to target cells and tissues.[3]
-
Mineral-Specific Effects: The associated cation (sodium, calcium, or magnesium) could have its own biological effects that might synergize or interfere with those of butyrate. For instance, magnesium itself has been reported to have anti-inflammatory properties.
-
Safety and Tolerability: For in vivo applications, the choice of salt may be influenced by considerations related to the intake of the specific mineral.[1]
Future research should focus on conducting head-to-head comparative studies of different butyrate salts using standardized experimental models. Such studies would provide a clearer understanding of any subtle but potentially significant differences in their immunomodulatory profiles. Investigating the specific effects of magnesium butyrate on immune cells is a particularly important area for future exploration. A comprehensive understanding of the comparative pharmacology of these salts will be crucial for optimizing their therapeutic application in a range of inflammatory and autoimmune conditions.
References
- 1. bodybio.com [bodybio.com]
- 2. casadesante.com [casadesante.com]
- 3. differencebetween.com [differencebetween.com]
- 4. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbiota Metabolite Butyrate Differentially Regulates Th1 and Th17 Cells’ Differentiation and Function in Induction of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Clostridium butyricum and Sodium Butyrate Supplementation for Researchers and Drug Development Professionals
An objective analysis of two prominent butyrate delivery methods, summarizing their performance based on experimental data, outlining detailed methodologies, and visualizing key biological pathways.
This guide provides a comprehensive comparison of two widely utilized forms of butyrate supplementation: the probiotic Clostridium butyricum and the short-chain fatty acid salt, sodium butyrate. Butyrate, a key metabolite produced by gut microbiota from dietary fiber, is a critical energy source for colonocytes and a potent signaling molecule with pleiotropic effects on host health, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2] This review synthesizes experimental data to objectively compare the efficacy and mechanisms of these two supplementation strategies, offering valuable insights for researchers, scientists, and professionals in drug development.
Performance Comparison: Clostridium butyricum vs. Sodium Butyrate
The choice between a butyrate-producing probiotic and a direct butyrate salt hinges on the desired therapeutic outcome and the specific biological context. While both aim to increase the bioavailability of butyrate in the gut, their mechanisms and resulting physiological effects can differ.
Clostridium butyricum is a Gram-positive, spore-forming anaerobic bacterium that is a natural producer of butyric acid.[3] Its supplementation introduces a "butyrate factory" into the gut, offering the potential for sustained, localized production of butyrate. This probiotic has been shown to modulate the gut microbiota, promoting the growth of other beneficial bacteria like Lactobacillus and Bifidobacterium.[4]
Sodium butyrate , the sodium salt of butyric acid, provides a direct source of this short-chain fatty acid.[1] It is readily absorbed in the upper gastrointestinal tract, which can be a limitation for targeted delivery to the colon. However, various formulations, such as microencapsulation, are being developed to overcome this challenge.[5]
The following tables summarize quantitative data from comparative studies, primarily in animal models, which provide a direct comparison of their effects.
Growth Performance in Broilers
| Parameter | Control | Clostridium butyricum (CB) | Sodium Butyrate (SB) | Antibiotic (Oxytetracycline) | Citation |
| Body Weight Gain (g, 22-42d) | 1250.3 | 1265.1 | 1356.4 | 1289.2 | [6] |
| Feed Intake (g, 22-42d) | 115.68 | 106.57 | 118.23 * | 110.34 | [6] |
| Feed Conversion Ratio (F/G, 1-42d) | 1.45 | 1.43 | 1.44 | 1.44 | [6] |
*Statistically significant difference compared to the control group (p < 0.05). In a study on broilers, sodium butyrate was more effective at improving growth performance compared to C. butyricum.[6][7]
Intestinal Health and Anti-inflammatory Response in Broilers
| Parameter | Control | Clostridium butyricum (CB) | Sodium Butyrate (SB) | Antibiotic (Oxytetracycline) | Citation |
| Jejunum Villus Height (μm) | 789.2 | 856.4 | 923.7 | 834.5 | |
| Ileum Villus Height (μm) | 654.3 | 712.8 | 756.9 | 698.1 | |
| Jejunum Claudin-1 mRNA Expression | 1.00 | 1.52 | 1.28 | 1.15 | [6] |
| Jejunum Occludin mRNA Expression | 1.00 | 1.68 | 1.35 | 1.21 | [6] |
| Serum IL-6 (pg/mL) | 35.2 | 25.8 | 29.4 | 31.1 | |
| Serum IL-10 (pg/mL) | 18.9 | 28.4 | 23.1 | 21.5 |
*Statistically significant difference compared to the control group (p < 0.05). While sodium butyrate showed a greater improvement in intestinal structure, C. butyricum was superior in enhancing the expression of tight junction proteins and modulating the anti-inflammatory response.[6][7]
Key Signaling Pathways
Butyrate exerts its cellular effects through various mechanisms, primarily by acting as a histone deacetylase (HDAC) inhibitor and by activating G-protein coupled receptors (GPCRs).[8] The following diagrams illustrate some of the key signaling pathways modulated by butyrate.
Caption: Butyrate's inhibition of HDACs leads to histone hyperacetylation, altering gene expression to induce cell cycle arrest and apoptosis.
Caption: Butyrate activates GPCRs like GPR43 and GPR109A, leading to the inhibition of the NF-κB pathway and promotion of regulatory T cell differentiation, thereby reducing inflammation.[9]
Caption: Clostridium butyricum can enhance intestinal barrier function by activating the Akt/mTOR signaling pathway, leading to increased expression of tight junction proteins.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the effects of Clostridium butyricum and sodium butyrate supplementation.
Animal Model for Intestinal Health and Growth Performance (Broiler Study)
-
Animals and Housing: One-day-old male broiler chickens are randomly allocated to different dietary treatment groups: control, Clostridium butyricum supplemented, sodium butyrate supplemented, and antibiotic supplemented. Birds are housed in pens with controlled temperature and lighting, and have ad libitum access to feed and water.
-
Diets: A basal corn-soybean meal diet is formulated. The treatment diets are prepared by adding a specific concentration of C. butyricum (e.g., 1 x 10^9 CFU/kg), sodium butyrate (e.g., 500 mg/kg), or an antibiotic to the basal diet.
-
Data Collection:
-
Growth Performance: Body weight and feed intake are recorded weekly to calculate body weight gain, feed intake, and feed conversion ratio.
-
Sample Collection: At the end of the trial (e.g., day 42), birds are euthanized. Blood samples are collected for serum cytokine analysis. Intestinal tissue samples (jejunum, ileum) are collected for morphological analysis and gene expression studies.
-
-
Laboratory Analysis:
-
Intestinal Morphology: Intestinal segments are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. Villus height and crypt depth are measured using microscopy and imaging software.
-
Gene Expression Analysis: Total RNA is extracted from intestinal mucosa. The expression of genes related to tight junctions (e.g., claudin-1, occludin) and inflammation (e.g., cytokines) is quantified using real-time quantitative PCR (RT-qPCR).
-
Cytokine Analysis: Serum concentrations of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines are measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
In Vitro Cell Culture Model for Mechanistic Studies
-
Cell Lines: Human colorectal cancer cell lines (e.g., Caco-2, HT-29) or immune cells (e.g., macrophages) are used.
-
Treatment: Cells are cultured in appropriate media and treated with different concentrations of sodium butyrate or with conditioned media from C. butyricum cultures.
-
Assays:
-
Cell Viability and Proliferation: Assessed using MTT or WST-1 assays.
-
Apoptosis: Measured by flow cytometry using Annexin V/Propidium Iodide staining or by Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family).
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in key signaling pathways (e.g., Akt, mTOR, NF-κB).
-
HDAC Activity Assay: To measure the inhibitory effect of butyrate on histone deacetylase activity.
-
Transepithelial Electrical Resistance (TEER): For assessing the integrity of the epithelial barrier in Caco-2 cell monolayers.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of Clostridium butyricum and sodium butyrate.
Caption: A typical experimental workflow for comparing Clostridium butyricum and sodium butyrate supplementation, encompassing both in vivo and in vitro studies.
Conclusion
Both Clostridium butyricum and sodium butyrate supplementation represent promising strategies for harnessing the therapeutic potential of butyrate. Experimental evidence suggests that while sodium butyrate may offer advantages in promoting growth performance and improving intestinal structure in some contexts, C. butyricum appears to be more effective at enhancing intestinal barrier function through the upregulation of tight junction proteins and in modulating the immune response.[6][7] The choice between these two approaches will depend on the specific therapeutic goal. For applications requiring a sustained, localized effect in the colon and modulation of the gut microbiota, C. butyricum may be the preferred option. Conversely, for systemic effects or when a direct, bolus dose of butyrate is desired, sodium butyrate (in an appropriate delivery formulation) may be more suitable. Further clinical trials in humans are needed to fully elucidate the comparative efficacy of these two supplementation strategies for various health conditions.[11][12]
References
- 1. natu.care [natu.care]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clostridium butyricum, a future star in sepsis treatment [frontiersin.org]
- 4. layerorigin.com [layerorigin.com]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. Functional Comparison of Clostridium butyricum and Sodium Butyrate Supplementation on Growth, Intestinal Health, and the Anti-inflammatory Response of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clostridium butyricum protects intestinal barrier function via upregulation of tight junction proteins and activation of the Akt/mTOR signaling pathway in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of butyrate in animal models.
A Comparative Guide for Researchers and Drug Development Professionals
The short-chain fatty acid butyrate, a product of gut microbial fermentation of dietary fiber, has emerged as a compelling therapeutic candidate for a range of neurological disorders. Mounting evidence from animal studies demonstrates its potent neuroprotective effects, positioning it as a focal point for further investigation and potential clinical translation. This guide provides a comprehensive comparison of the experimental data validating the neuroprotective effects of butyrate across various animal models, details the experimental protocols employed, and visualizes the key signaling pathways involved.
Quantitative Efficacy of Butyrate Across Neurological Disease Models
The neuroprotective capacity of butyrate has been quantified in animal models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and Huntington's disease. The following tables summarize the key findings, offering a comparative overview of its therapeutic potential.
Table 1: Neuroprotective Effects of Butyrate in Ischemic Stroke Animal Models
| Animal Model | Butyrate Administration | Key Outcome Measures | Results | Citation |
| Mice (MCAO) | Intragastric administration (5, 10 mg/kg) 3h after reperfusion | Neurological deficit scores, Infarct volume, Oxidative stress markers (MDA, SOD), Inflammatory cytokines (IL-1β, TNF-α, IL-8), Apoptotic markers (caspase-3, Bax, Bcl-2), p-Akt, BDNF | Significantly ameliorated neurological deficits and histopathological changes; restored levels of oxidative stress and inflammatory markers; inhibited apoptosis and increased levels of Bcl-2, p-Akt, and BDNF.[1][2] | |
| Aged Mice (Photothrombotic stroke) | Supplementation in drinking water for 3 weeks before and 14 days after stroke | Neurological outcomes, White matter damage, Leukocyte infiltration, Blood-brain barrier permeability, Angiogenesis, IL-22 expression | Improved neurological outcomes, stimulated angiogenesis, and decreased white matter damage, leukocyte infiltration, and blood-brain barrier permeability; significantly enhanced IL-22 expression.[3] | |
| Meta-Analysis of 9 studies | Various | Cerebral infarct volume, mNSS score, Foot fault score, Morris water maze time, BDNF levels, p-Akt expression, IL-1β levels, TNF-α levels | Significantly reduced cerebral infarct volume, mNSS score, foot fault score, and Morris water maze time; significantly increased BDNF levels and p-Akt expression; significantly decreased IL-1β and TNF-α levels.[4][5][6][7] |
Table 2: Neuroprotective Effects of Butyrate in Alzheimer's Disease Animal Models
| Animal Model | Butyrate Administration | Key Outcome Measures | Results | Citation |
| APPPS1-21 mice | Prolonged treatment with sodium butyrate | Associative memory, Hippocampal histone acetylation, Gene expression related to learning | Improved associative memory even at an advanced stage of pathology; correlated with elevated hippocampal histone acetylation and increased expression of genes implicated in associative learning.[8] | |
| 5xFAD mice | 12-week feeding regimen with sodium butyrate (5 or 15 mg/kg/day) starting at an early disease stage | Brain Aβ levels, Associative learning and cognitive functioning (cued and contextual fear conditioning) | A 40% reduction in brain Aβ levels and a 25% increase in fear response in both cued and contextual testing.[9] | |
| 3xTg-AD mice | Oral tributyrin (a butyrate prodrug) supplementation starting at 6 months for 18 months | Cognitive and behavioral deficits, Neuropathology (oxidative stress, tau hyperphosphorylation) | Prevented cognitive and behavioral deficits; attenuated Alzheimer's disease-associated neuropathology, including preventing oxidative stress and tau hyperphosphorylation, independent of beta-amyloid levels.[10] |
Table 3: Neuroprotective Effects of Butyrate in Parkinson's Disease Animal Models
| Animal Model | Butyrate Administration | Key Outcome Measures | Results | Citation |
| MPTP-induced mice | Sodium butyrate gavage for 21 days | Motor functioning, Striatal neurotransmitter levels (dopamine, serotonin), Dopaminergic neuron death, Gut microbiota composition, TLR4 signaling | Improved motor function, increased striatal neurotransmitter levels, and reduced dopaminergic neuron death; regulated gut microbiota and inhibited the TLR4/MyD88/NF-κB pathway in the colon and striatum.[11][12] | |
| Rotenone-induced mice | Sodium butyrate | Gut dysfunction, Motor deficits, α-synuclein pathology, Dopaminergic neuron loss, Gut microbiota, GLP-1 levels | Ameliorated gut dysfunction and motor deficits, reduced α-synuclein pathology and dopaminergic neuron loss; regulated gut microbiota dysbiosis and restored GLP-1 levels.[13][14] | |
| 6-OHDA-induced mice | Repeated sodium butyrate treatment (100 mg/kg p.o.) | Pain hypersensitivity, Depressive- and anxiety-like behavior | Reduced pain hypersensitivity and depressive- and anxiety-like behaviors.[15] |
Table 4: Neuroprotective Effects of Butyrate in Huntington's Disease Animal Models
| Animal Model | Butyrate Administration | Key Outcome Measures | Results | Citation |
| R6/2 transgenic mice | Intraperitoneal administration of sodium butyrate | Survival, Body weight, Motor performance, Neuropathological sequelae, Histone acetylation | Significantly extended survival in a dose-dependent manner, improved body weight and motor performance, and delayed neuropathological sequelae; increased histone acetylation.[16][17] | |
| YAC128 mice | Sodium butyrate supplementation | Learning and motor skills, Cortical energy levels, Histone 3 acetylation | Improved learning and motor skills, improved cortical energy levels, and increased histone 3 acetylation.[18] | |
| C. elegans models | Dietary supplementation with sodium butyrate | Motor response (body bend assays), Crawling speed | Significantly improved motor response, but did not fully reverse crawling speed deficits.[19] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of methodologies used in the cited studies.
Ischemic Stroke Models
-
Middle Cerebral Artery Occlusion (MCAO): In rats, a filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a specific duration (e.g., 2 hours), followed by reperfusion. Neurological deficits are assessed using scoring systems like the modified Neurological Severity Score (mNSS). Infarct volume is typically measured by TTC staining of brain slices.
-
Photothrombotic Stroke: In mice, a photosensitive dye (e.g., Rose Bengal) is injected intravenously, followed by illumination of a specific cortical area to induce a focal ischemic lesion. Behavioral tests like the foot-fault test are used to assess motor coordination.
Neurodegenerative Disease Models
-
Alzheimer's Disease Models:
-
Transgenic Mice (e.g., APPPS1-21, 5xFAD, 3xTg-AD): These mice overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.
-
Behavioral Testing: The Morris Water Maze is commonly used to assess spatial learning and memory. Fear conditioning tests evaluate associative memory.
-
Biochemical Analysis: Brain tissue is analyzed for amyloid-β (Aβ) levels using ELISA or immunohistochemistry. Histone acetylation is assessed by Western blot.
-
-
Parkinson's Disease Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking Parkinsonian pathology.
-
6-OHDA (6-hydroxydopamine) Model: Stereotactic injection of 6-OHDA into the substantia nigra or striatum of rats or mice causes specific degeneration of dopaminergic neurons.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (motor coordination and balance) and the pole test (bradykinesia).
-
Neurochemical Analysis: Striatal levels of dopamine and its metabolites are measured by HPLC. The number of tyrosine hydroxylase (TH)-positive neurons is quantified by immunohistochemistry.
-
-
Huntington's Disease Models:
-
Transgenic Mice (e.g., R6/2, YAC128): These models express a portion of the human huntingtin gene with an expanded CAG repeat, leading to a progressive neurological phenotype.
-
Phenotypic Analysis: Survival, body weight, and motor performance (e.g., on a rotarod) are monitored over time. Neuropathological changes, such as neuronal atrophy, are assessed histologically.
-
Signaling Pathways and Mechanisms of Action
Butyrate exerts its neuroprotective effects through multiple interconnected pathways. The diagrams below, generated using the DOT language, illustrate these complex relationships.
Caption: Experimental workflow of butyrate's neuroprotective effects.
Caption: Key signaling pathways of butyrate's neuroprotective action.
Conclusion
The collective evidence from diverse animal models strongly supports the neuroprotective properties of butyrate. Its multifaceted mechanism of action, encompassing epigenetic regulation, anti-inflammatory effects, and promotion of cell survival pathways, makes it a highly attractive therapeutic candidate for a spectrum of neurological disorders. While these preclinical findings are promising, further research is warranted to elucidate the optimal dosing, timing, and delivery methods for clinical applications. The detailed data and protocols presented in this guide aim to facilitate the design of future studies to unlock the full therapeutic potential of butyrate for brain health.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effect of Sodium Butyrate against Cerebral Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis [frontiersin.org]
- 6. Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium butyrate improves memory function in an Alzheimer's disease mouse model when administered at an advanced stage of disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Butyrate Reduces Brain Amyloid-β Levels and Improves Cognitive Memory Performance in an Alzheimer's Disease Transgenic Mouse Model at an Early Disease Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 11. Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Sodium butyrate ameliorates gut dysfunction and motor deficits in a mouse model of Parkinson’s disease by regulating gut microbiota [frontiersin.org]
- 14. Sodium butyrate ameliorates gut dysfunction and motor deficits in a mouse model of Parkinson's disease by regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium Butyrate ameliorates pain and mood disorders in a mouse model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone deacetylase inhibition by sodium butyrate chemotherapy ameliorates the neurodegenerative phenotype in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. mdpi.com [mdpi.com]
- 19. Student Work | Inhibition of HDACs via Treatment with Sodium Butyrate to Mitigate the Development of Huntington's Disease in C. elegans | ID: cv43p269q | Digital WPI [digital.wpi.edu]
Butyrate's Double-Edged Sword: A Comparative Analysis of its Impact on Cancer Cells
For Immediate Release
A comprehensive comparative guide released today sheds new light on the multifaceted effects of butyrate, a short-chain fatty acid produced by gut bacteria, on various cancer cell types. This guide, tailored for researchers, scientists, and drug development professionals, offers a detailed analysis of butyrate's role in inducing cell death, halting cell proliferation, and inhibiting key enzymes in cancer progression. The publication provides a unique compilation of quantitative data, detailed experimental protocols, and novel visualizations of the underlying molecular mechanisms.
Butyrate has long been a subject of interest in cancer research for its potential anti-tumor properties. This guide delves into the specifics of its impact, revealing a differential response across various cancer cell lines, including colorectal, breast, prostate, and pancreatic cancers. The compiled data underscores that the efficacy of butyrate is highly dependent on the cancer cell type and the specific molecular context.
Quantitative Analysis: Butyrate's Efficacy Across Cancer Cell Lines
A systematic review of published studies reveals significant variations in the concentration of butyrate required to inhibit cancer cell growth (IC50 values) and the extent to which it induces apoptosis (programmed cell death) and cell cycle arrest.
| Cancer Type | Cell Line | Butyrate Concentration (mM) | Effect | Reference |
| Colorectal Cancer | HCT116 | 0.83 - 1.14 | IC50 at 24-72h, potent induction of apoptosis and p21 | [1][2] |
| HT-29 | 2.15 - 2.42 | IC50 at 48-72h, less potent apoptosis induction than HCT116 | [1][2] | |
| Caco-2 | 2.15 | IC50 at 72h, less potent apoptosis induction than HCT116 | [1][2] | |
| SW480 | Not specified | Inhibition of proliferation and migration, induction of apoptosis | [3] | |
| Breast Cancer | MCF-7 | 2.5 - 10 | Inhibition of proliferation, cell cycle arrest in G1, induction of apoptosis | [4][5][6][7] |
| MDA-MB-231 | 2.5 | Inhibition of proliferation, cell cycle arrest in G2/M, less apoptosis than MCF-7 | [6][7] | |
| T47D | 2.5 | Inhibition of proliferation, cell cycle arrest in G1, induction of apoptosis | [6][7] | |
| BT-20 | 2.5 | Inhibition of proliferation, cell cycle arrest in G1, induction of apoptosis | [6][7] | |
| Prostate Cancer | LNCaP | Not specified | Inhibition of proliferation, induction of apoptosis, altered cell cycle regulators | [8] |
| DU145 | 7.07 (IC50 at 48h) | Inhibition of growth, induction of apoptosis | [9][10] | |
| PC3 | 8.71 (IC50 at 48h) | Inhibition of growth, induction of apoptosis | [9][10] | |
| Pancreatic Cancer | AsPC-1 | Not specified | Reduced invasion | [11] |
| L3.6, SUIT-2 | Not specified | Higher expression of β4 integrin (associated with invasiveness) | [11] | |
| Various | Not specified | Sensitization to both intrinsic and extrinsic apoptotic pathways | [12] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
Butyrate's anti-cancer effects are mediated through a complex network of signaling pathways. A key mechanism is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that can trigger apoptosis and cell cycle arrest.[13][14]
Butyrate-Induced Apoptosis and Cell Cycle Arrest
Butyrate's ability to induce apoptosis and cell cycle arrest is a cornerstone of its anti-cancer activity. The following diagram illustrates the key molecular players involved in this process.
Caption: Butyrate's impact on apoptosis and cell cycle arrest.
Experimental Workflow for Assessing Butyrate's Effects
Understanding the impact of butyrate on cancer cells requires a standardized experimental approach. The following workflow outlines a typical methodology.
Caption: A typical experimental workflow for studying butyrate's effects.
Differential Response of Cancer Cell Types to Butyrate
The varying responses of different cancer cell types to butyrate highlight the complexity of its action and suggest that its therapeutic potential may be cancer-specific.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Effect of sodium butyrate on human breast carcinoma (MCF-7) cellular proliferation, morphology, and CEA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate induces P53-independent, Fas-mediated apoptosis in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Butyrate Regulates Androgen Receptor Expression and Cell Cycle Arrest in Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Sodium butyrate induces growth inhibition and apoptosis in human prostate cancer DU145 cells by up-regulation of the expression of annexin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Butyrate Induces Growth Inhibition and Apoptosis in Human Prostate Cancer DU145 Cells by Up-Regulation of the Expression of Annexin A1 | PLOS One [journals.plos.org]
- 11. Butyrate inhibits pancreatic cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium butyrate sensitises human pancreatic cancer cells to both the intrinsic and the extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of Potassium Butyrate: A Procedural Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide offers a clear, step-by-step operational plan for the proper disposal of potassium butyrate. As your trusted partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, ensuring the safety of researchers, scientists, and drug development professionals.
The proper disposal of this compound, an organic acid salt, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to established protocols minimizes risks of contamination and ensures compliance with regulatory standards. This document outlines the necessary procedures for handling, spill management, and ultimate disposal of this compound waste.
Pre-Disposal Handling and Safety Precautions
Before commencing any disposal procedure, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) to prevent exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields. | Protects against accidental splashes and dust particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat or impervious clothing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable dust mask or respirator. | Recommended when handling large quantities or if dust may be generated.[1] |
Handling Guidelines:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the event of an emergency.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] Improper disposal, such as discarding it with regular trash or washing it down the drain, is strictly prohibited.[1][3]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste, including unused product and contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled waste container.
-
Container Compatibility: The container must be made of a material compatible with this compound and have a secure, tight-fitting lid to prevent leaks or spills.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents as "this compound Waste." Include the date of initial waste accumulation.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area, away from incompatible materials such as strong acids.[2]
Step 2: Accidental Spill Management
In the event of a this compound spill, prompt and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, cover with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][3]
-
Collection: Use appropriate tools, such as a shovel or scoop, to place the contained material into a designated hazardous waste container.[2][3]
-
Decontamination: Clean the spill area thoroughly with water and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 3: Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
-
Professional Disposal: The EHS department will coordinate with a licensed professional waste disposal service for the final and compliant disposal of the this compound waste.
Summary of Disposal Methods
| Method | Description | Status |
| Licensed Waste Disposal | Collection and disposal by a certified hazardous waste management company. | Mandatory |
| Spill Debris Collection | Containment and collection of spilled material and cleaning supplies for hazardous waste disposal. | Mandatory |
| Drain Disposal | Flushing down the sanitary sewer. | Prohibited [1][3] |
| Regular Trash Disposal | Discarding with non-hazardous laboratory or municipal waste. | Prohibited |
Disposal Workflow
Caption: Logical workflow for the proper handling and disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Potassium Butyrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium butyrate, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to build a foundation of trust and safety in your critical work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to mitigate risks.
| Hazard | GHS Classification | Required PPE |
| Skin Irritation | Skin corrosion/irritation Category 2[1][2] | Impervious protective clothing (lab coat, apron, or coveralls), Nitrile rubber gloves (minimum 0.11 mm thickness)[1][3] |
| Eye Irritation | Serious eye damage/eye irritation Category 2A[1][2] | Chemical safety goggles and/or a full face shield where splashing is possible[1] |
| Respiratory Irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation Category 3[1][2] | NIOSH-approved respirator with a P1 filter is required when dusts are generated.[1][3] For emergencies or unknown exposure levels, a full-face piece positive-pressure, air-supplied respirator is necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Use a fume hood or other appropriate exhaust ventilation where dust or aerosols can be generated.[4]
2. Personal Preparation:
-
Thoroughly wash hands before and after handling.[4]
-
Don all required PPE as specified in the table above. Gloves must be inspected prior to use.[3][4]
3. Handling the Compound:
-
Minimize dust generation and accumulation.[7]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[2][4]
-
Keep containers tightly closed in their original packaging.[2]
-
Store away from incompatible materials such as strong acids and strong oxidizers.[1]
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Cover the irritated skin with an emollient and seek medical attention if irritation occurs.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Response:
-
Small Spill: Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container. Clean the affected area by spreading water on the contaminated surface and dispose of the cleaning materials according to regulations.[1]
-
Large Spill: Evacuate the area. Do not inhale dust or vapors.[1] Contain the spilled material and cover it with an inert, non-combustible absorbent material (e.g., sand, earth).[1][2] Use a shovel to transfer the material into a suitable waste disposal container.[1]
Disposal:
-
Dispose of unused contents and containers in accordance with federal, state, and local requirements.[1][2]
-
Do not allow the product to enter drains, soil, or water sources.[1][2]
-
Waste material should be managed by a licensed professional waste disposal service.[3][7]
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
